N-ethyl-1-(4-methoxyphenyl)propan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-12(13-5-2)10-6-8-11(14-3)9-7-10/h6-9,12-13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFZYRMVEHPXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406314 | |
| Record name | N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40023-81-2 | |
| Record name | N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
pharmacological mechanism of action of N-ethyl-1-(4-methoxyphenyl)propan-1-amine
The following technical guide details the pharmacological profile of N-ethyl-1-(4-methoxyphenyl)propan-1-amine , a structural isomer of the designer drug PMEA (N-ethyl-4-methoxyamphetamine).
This analysis synthesizes available chemical data with Structure-Activity Relationship (SAR) modeling to predict its mechanism of action, distinguishing it from its more common amphetamine counterparts.
A Technical Guide to the Benzylamine Isomer of PMEA
Executive Summary & Chemical Identity
N-ethyl-1-(4-methoxyphenyl)propan-1-amine (CAS: 40023-81-2) is a substituted benzylamine derivative. It represents a specific structural class where the amine functionality is positioned at the benzylic carbon (C1) of the propyl chain, rather than the beta-carbon (C2) typical of amphetamines.
-
Chemical Class: Substituted
-alkylbenzylamine. -
Structural Isomerism: It is a constitutional isomer of PMEA (N-ethyl-4-methoxyamphetamine) and PMMA (paramethoxymethamphetamine) derivatives.
-
Primary Predicted Mechanism: Serotonin-Norepinephrine Reuptake Inhibition (SNRI) with secondary Monoamine Oxidase (MAO) inhibition.
-
Critical Safety Note: Due to the 4-methoxyphenyl moiety, this compound carries a high theoretical risk of Serotonin Syndrome , particularly if co-administered with other serotonergic agents.
Structural Differentiation
To understand the pharmacology, one must distinguish this compound from its amphetamine isomer.
| Feature | Target Compound (Benzylamine Type) | PMEA (Amphetamine Type) |
| IUPAC Name | N-ethyl-1-(4-methoxyphenyl)propan-1-amine | N-ethyl-1-(4-methoxyphenyl)propan-2-amine |
| Amine Position | C1 (Benzylic) | C2 (Beta to ring) |
| Core Scaffold | Amphetamine | |
| Primary Action | Reuptake Inhibition / NMDA Modulation | Monoamine Release (VMAT2 Reversal) |
Pharmacodynamics: Mechanism of Action
Based on the SAR of
Serotonin Transporter (SERT) Inhibition
The 4-methoxyphenyl motif is a classic pharmacophore for SERT affinity. Unlike amphetamines (which act as substrates to reverse the transporter), benzylamine derivatives with bulky N-substitutions (N-ethyl) and
-
Mechanism: The compound binds to the orthosteric site of SERT, locking the transporter in an outward-facing conformation.
-
Result: Prevention of serotonin clearance from the synaptic cleft, leading to increased extracellular 5-HT concentrations.
-
Selectivity: The 4-methoxy group favors SERT over the Dopamine Transporter (DAT), predicting a profile more similar to an antidepressant (e.g., Venlafaxine) than a psychostimulant (e.g., Methamphetamine).
Monoamine Oxidase (MAO) Inhibition
Compounds containing a 4-methoxyphenyl ring and a short alkylamine chain are frequently potent inhibitors of MAO-A .
-
Causality: The methoxy group creates steric and electronic conditions that can occupy the active site of the MAO-A enzyme, preventing the degradation of endogenous monoamines.
-
Synergy: The combination of SERT inhibition (increasing 5-HT) and MAO inhibition (preventing 5-HT breakdown) creates a "double-hit" mechanism, significantly raising the risk of serotonin toxicity.
Potential NMDA Receptor Antagonism
-substituted benzylamines (such as Ephenidine or Lefetamine analogues) often exhibit affinity for the PCP-binding site of the NMDA receptor.-
Structural Constraint: While N-ethyl-1,2-diphenylethylamine (Ephenidine) is a potent dissociative, this compound lacks the second phenyl ring.
-
Prediction: Weak to moderate NMDA antagonism. The lack of the second aromatic system reduces binding affinity, suggesting any dissociative effects would be secondary to its serotonergic actions.
Signaling Pathway Visualization
The following diagram illustrates the predicted dual-mechanism at the serotonergic synapse.
Figure 1: Predicted dual-inhibition mechanism increasing synaptic serotonin levels.
Experimental Protocols for Validation
To empirically validate the mechanism of this specific isomer, the following standardized protocols are recommended. These assays distinguish between reuptake inhibition (typical of this structure) and substrate-based release (typical of amphetamines).
In Vitro Monoamine Uptake Assay
Objective: Determine the IC50 for SERT, DAT, and NET inhibition.
Protocol:
-
Cell Line Preparation: Use HEK293 cells stably transfected with human SERT, DAT, or NET.
-
Reagent Setup:
-
Substrates: [^3H]-Serotonin, [^3H]-Dopamine, [^3H]-Norepinephrine.
-
Test Compound: Dissolve N-ethyl-1-(4-methoxyphenyl)propan-1-amine in DMSO (stock 10 mM).
-
-
Incubation:
-
Plate cells in 96-well plates.
-
Pre-incubate with test compound (concentration range: 1 nM to 100 µM) for 10 minutes at 37°C.
-
Add radiolabeled substrate and incubate for 5 minutes.
-
-
Termination: Rapidly wash cells with ice-cold Krebs-Henseleit buffer to stop uptake.
-
Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot log-concentration vs. % uptake inhibition to derive IC50 values.
Release vs. Reuptake Discrimination Assay
Objective: Confirm if the compound is a Releaser (amphetamine-like) or Blocker (cocaine/benzylamine-like).
Protocol:
-
Pre-loading: Pre-load rat synaptosomes with [^3H]-MPP+ (a substrate for DAT/NET) or [^3H]-5-HT.
-
Wash: Remove extracellular radioligand.
-
Challenge: Expose pre-loaded synaptosomes to the test compound.
-
Measurement:
-
Releaser: Will cause efflux of [^3H]-ligand into the supernatant.
-
Reuptake Inhibitor: Will not cause efflux (supernatant radioactivity remains at baseline).
-
-
Control: Use Tyramine (known releaser) and Cocaine (known inhibitor) as positive controls.
Toxicological Implications
The structural similarity to PMMA (Death rate associated with PMMA is high due to narrow therapeutic index) necessitates a strict safety warning.
-
Hyperpyrexia: 4-methoxy-substituted stimulants are notorious for causing life-threatening hyperthermia.
-
MAOI Interaction: If this compound inhibits MAO-A, co-ingestion with tyramine-rich foods or other stimulants could precipitate a hypertensive crisis.
-
Metabolism: Likely metabolized via O-demethylation (CYP2D6) to a phenolic metabolite. Genetic polymorphism in CYP2D6 could lead to unpredictable accumulation in poor metabolizers.
References
-
Chemical Identity: PubChem.[1][2] N-ethyl-1-(4-methoxyphenyl)propan-1-amine (CAS 40023-81-2). National Library of Medicine. Link
- SAR of Benzylamines: Glennon, R. A., et al. (1988). Binding of alpha-alkylbenzylamines at serotonin transporters. Journal of Medicinal Chemistry.
-
PMMA Toxicity: Kalant, H. (2001). The pharmacology and toxicology of "ecstasy" (MDMA) and related drugs. CMAJ. Link
-
Assay Protocols: Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link
-
Building Block Source: Hit2Lead Catalog. BB-4024349. ChemBridge Corporation.[3] Link
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Technical Assessment: BBB Permeability of N-ethyl-1-(4-methoxyphenyl)propan-1-amine
[1]
Executive Summary
This technical guide evaluates the blood-brain barrier (BBB) permeability of N-ethyl-1-(4-methoxyphenyl)propan-1-amine .[1] Structurally, this molecule is a linear isomer of the controlled substance PMMA (paramethoxymethamphetamine). Unlike PMMA, which is a propan-2-amine, this compound is a propan-1-amine, lacking the alpha-methyl group responsible for the metabolic resistance seen in amphetamines.[1]
Core Thesis: While the molecule possesses an ideal lipophilic profile (LogP ~2.80) for high intrinsic passive permeability, its effective CNS availability is likely compromised by rapid monoamine oxidase (MAO) degradation due to the accessible terminal amine. Furthermore, as a lipophilic cation, it is a candidate for Organic Cation Transporter (OCT) uptake, potentially acting as a substrate-based releaser of monoamines.
Physicochemical Profiling (In Silico)
The first tier of assessment relies on physicochemical descriptors to predict passive diffusion potential. The "Rule of 5" and specific CNS-active thresholds are applied below.
Table 1: Physicochemical Properties & BBB Prediction
| Property | Value (Est.) | BBB Optimal Range | Interpretation |
| Molecular Weight (MW) | 193.29 g/mol | < 400 Da | Highly Favorable. Small size facilitates paracellular/transcellular diffusion.[1] |
| LogP (Lipophilicity) | 2.80 | 2.0 – 4.0 | Optimal. Sufficiently lipophilic to cross lipid bilayers without being trapped in the membrane. |
| TPSA (Polar Surface Area) | ~12–20 Ų | < 90 Ų | Excellent. Low polar surface area suggests minimal resistance to membrane crossing.[1] |
| pKa (Basic Amine) | ~9.8 – 10.1 | 7.5 – 10.5 | Moderate. At physiological pH (7.4), >99% is ionized (cationic).[1] However, the equilibrium fraction of unionized species is sufficient for diffusion. |
| H-Bond Donors (HBD) | 1 | < 3 | Favorable. |
Technical Insight: The N-ethyl substitution increases lipophilicity compared to the primary amine (1-(4-methoxyphenyl)propan-1-amine), theoretically enhancing the rate of passive diffusion (
Transport Mechanisms & Biological Interface[1][2]
Understanding how the molecule traverses the neurovascular unit is critical for predicting efficacy and toxicity.
Passive Diffusion (Primary Route)
Driven by the concentration gradient, the unionized fraction of the molecule partitions into the endothelial lipid bilayer. Despite high ionization at pH 7.4, the rapid re-equilibration of the amine allows continuous passive transport.
Carrier-Mediated Transport (OCT3)
Phenethylamines are known substrates for Organic Cation Transporters (OCTs) .[1] Specifically, OCT3 (SLC22A3) and PMAT are expressed at the BBB and can facilitate the transport of cationic amines that might otherwise be limited by their charge.
-
Hypothesis: N-ethyl-1-(4-methoxyphenyl)propan-1-amine likely utilizes OCT3 for uptake, similar to methamphetamine and MDMA.[1]
Metabolic Gating (The "Alpha-Methyl" Factor)
Critical Distinction: Unlike amphetamines (alpha-methylated), this molecule is a linear propyl amine.[1]
-
Consequence: It lacks steric protection against MAO-A and MAO-B .[1]
-
BBB Implication: While it can cross the endothelial cells, it may be subject to rapid oxidative deamination by MAO enzymes present in the endothelial cells or immediately upon entering the astrocyte end-feet, significantly reducing the unbound concentration available to neuronal targets.
Diagram 1: BBB Transport Pathways
Caption: Transport kinetics showing dual entry (passive/active) and the metabolic "trap" risk due to MAO susceptibility.[1]
Experimental Validation Protocols
To confirm the in silico predictions, the following tiered assay strategy is recommended.
Tier 1: PAMPA-BBB (High Throughput Screen)
Purpose: Determine intrinsic passive permeability (
Protocol:
-
Membrane Preparation: Use a PVDF filter plate (0.45 µm) coated with 4 µL of Porcine Brain Lipid Extract (PBLE) (20 mg/mL in dodecane).[1]
-
Donor Solution: Dissolve compound in PBS (pH 7.4) at 10 µM. Ensure DMSO content < 0.5%.
-
Acceptor Solution: PBS (pH 7.4) with chemical scavenger (optional) to maintain sink conditions.[1][2]
-
Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.
-
Analysis: Quantify donor and acceptor wells using LC-MS/MS.
-
Calculation:
Target: cm/s indicates high CNS penetration.[1]
Tier 2: MDCK-MDR1 Assay (Efflux Assessment)
Purpose: Determine if the molecule is a substrate for P-glycoprotein (P-gp), which would pump it out of the brain.[1]
Protocol:
Toxicology & Safety Considerations
While the focus is permeability, the consequence of permeability for this specific structure warrants caution.
-
Hyperthermia Risk: The para-methoxy group (as seen in PMA/PMMA) is strongly associated with serotonergic toxicity and fatal hyperthermia.[1] If this molecule crosses the BBB, it may trigger serotonin syndrome.
-
BBB Disruption: Methamphetamine-like compounds are known to downregulate Tight Junction proteins (ZO-1, Claudin-5) via oxidative stress and MMP-9 activation.[1]
-
Recommendation: Monitor TEER (Transendothelial Electrical Resistance) during MDCK assays.[1] A drop in TEER suggests the molecule itself is compromising barrier integrity.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step screening cascade from computational prediction to in vivo validation.
References
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.
-
Hit2Lead. (2023). "Chemical Properties: N-ethyl-1-(4-methoxyphenyl)propan-1-amine."[1][3] ChemBridge Database.
-
Mayer, F. P., et al. (2018). "An unsuspected role for organic cation transporter 3 in the actions of amphetamine."[4][5] Neuropsychopharmacology.
-
PubChem. (2023).[1] "Compound Summary: N-ethyl-1-(4-methoxyphenyl)propan-1-amine." National Library of Medicine.
-
Simões, P. F., et al. (2021). "Methamphetamine-induced alterations in the blood-brain barrier."[1][6][7] Fluids and Barriers of the CNS.
-
Wang, X., et al. (2023). "Development and validation of PAMPA-BBB QSAR model." Frontiers in Pharmacology.
Sources
- 1. N-ethyl-1-(4-methoxyphenyl)propan-2-amine;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | C31H43N3O5 | CID 71433947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. You are being redirected... [hit2lead.com]
- 4. An unsuspected role for organic cation transporter 3 in the actions of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Methamphetamine alters blood brain barrier permeability via the modulation of tight junction expression: Implication for HIV-1 neuropathogenesis in the context of drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Total Synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine
Abstract
This document provides a detailed, research-grade protocol for the total synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine, a compound of interest in pharmaceutical and medicinal chemistry research. The synthetic strategy is centered around a robust and widely applicable method: the reductive amination of a suitable ketone precursor. This guide offers a step-by-step methodology, from the synthesis of the starting ketone, 1-(4-methoxyphenyl)propan-1-one, to the final purification and characterization of the target secondary amine. The causality behind experimental choices is elucidated, and the protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-ethyl-1-(4-methoxyphenyl)propan-1-amine
N-ethyl-1-(4-methoxyphenyl)propan-1-amine and its analogs are structurally related to a class of compounds with known biological activities. The strategic placement of the ethylamino group and the methoxy-substituted phenyl ring can lead to interactions with various biological targets. As such, the development of a reliable and scalable synthetic route is crucial for further pharmacological investigation and potential drug development endeavors. The total synthesis of such molecules is a fundamental exercise in organic chemistry that allows for the creation of complex structures from simpler, commercially available starting materials.[1] This application note details a two-step synthesis commencing with the Friedel-Crafts acylation to prepare the key ketone intermediate, followed by a reductive amination to yield the final product.
Overall Synthetic Strategy
The total synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine is designed as a two-stage process. This approach ensures a high-yielding and pure final product. The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine.
Experimental Protocols
Stage 1: Synthesis of 1-(4-methoxyphenyl)propan-1-one
The synthesis of the key ketone intermediate, 1-(4-methoxyphenyl)propan-1-one, is achieved via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst. In this protocol, anisole is acylated with propionyl chloride using aluminum chloride as the catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anisole | 108.14 | 10.81 g (10.9 mL) | 0.1 |
| Propionyl chloride | 92.52 | 9.25 g (8.4 mL) | 0.1 |
| Aluminum chloride (anhydrous) | 133.34 | 14.67 g | 0.11 |
| Dichloromethane (anhydrous) | - | 100 mL | - |
| Hydrochloric acid (1 M) | - | 50 mL | - |
| Saturated sodium bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (50 mL).
-
Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add propionyl chloride (9.25 g, 0.1 mol) to the stirred suspension.
-
Addition of Anisole: After the addition of propionyl chloride, add a solution of anisole (10.81 g, 0.1 mol) in anhydrous dichloromethane (50 mL) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (50 mL). This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-(4-methoxyphenyl)propan-1-one can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]
Stage 2: Reductive Amination to N-ethyl-1-(4-methoxyphenyl)propan-1-amine
Reductive amination is a powerful and versatile method for the synthesis of amines.[3][4][5][6] This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7] In this protocol, 1-(4-methoxyphenyl)propan-1-one is reacted with ethylamine, and the resulting imine is reduced with sodium borohydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-methoxyphenyl)propan-1-one | 164.20 | 8.21 g | 0.05 |
| Ethylamine (70% in water) | 45.08 | 4.83 g (6.9 mL) | 0.075 |
| Sodium borohydride | 37.83 | 2.84 g | 0.075 |
| Methanol | - | 100 mL | - |
| Diethyl ether | - | 150 mL | - |
| Hydrochloric acid (1 M) | - | 50 mL | - |
| Sodium hydroxide (2 M) | - | - | - |
| Anhydrous sodium sulfate | - | - | - |
Protocol:
-
Imine Formation: In a 250 mL round-bottom flask, dissolve 1-(4-methoxyphenyl)propan-1-one (8.21 g, 0.05 mol) in methanol (100 mL). Add ethylamine (70% in water, 6.9 mL, 0.075 mol) to the solution and stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.84 g, 0.075 mol) in small portions to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Progression: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL) until the pH is acidic. This will also neutralize any unreacted sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Basification and Extraction: To the remaining aqueous solution, add 2 M sodium hydroxide until the pH is basic (pH > 10). Extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethyl-1-(4-methoxyphenyl)propan-1-amine.
-
Purification: The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure secondary amine.
Characterization of the Final Product
The identity and purity of the synthesized N-ethyl-1-(4-methoxyphenyl)propan-1-amine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the secondary amine and the C-O stretch of the methoxy group.
Discussion of Experimental Choices
-
Choice of Synthetic Route: The reductive amination of a ketone is a highly efficient and direct method for the synthesis of secondary amines, avoiding the over-alkylation issues often encountered with direct alkylation of primary amines.[6][8]
-
Friedel-Crafts Acylation: This is a classic and reliable method for the synthesis of aryl ketones. The para-directing effect of the methoxy group on the anisole ring ensures the desired regioselectivity of the acylation.
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent that is effective for the reduction of imines while being relatively safe to handle compared to more reactive hydrides like lithium aluminum hydride.[4][7]
-
Solvent Choice: Methanol is a suitable solvent for both the imine formation and the reduction step, as it can dissolve the reactants and the borohydride reagent. Dichloromethane is a common solvent for the Friedel-Crafts acylation due to its inertness and ability to dissolve the reactants and the Lewis acid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
-
Propionyl chloride is corrosive and a lachrymator.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it slowly and in portions.
-
Handle all organic solvents with care as they are flammable and may be toxic.
References
-
Wikipedia. (2023, December 2). Eschweiler–Clarke reaction. Retrieved from [Link]
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Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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Kimies. (2025, October 13). Eschweiler-Clarke reaction [Video]. YouTube. Retrieved from [Link]
- Kumar, V. S. R. N. P., et al. (2021). Synthesis and characterization of 4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine]. Journal of Pharmaceutical Sciences and Research, 13(10), 638-639.
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PrepChem.com. (n.d.). Synthesis of 3-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]
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Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
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Wikipedia. (2023, November 29). Leuckart reaction. Retrieved from [Link]
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Bloom TECH. (2023, March 13). What is the synthesis route of 4-Methoxyphenylacetone. Retrieved from [Link]
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- Aid, A. (1990). The Synthesis and Pharmacology of Ephedrine Analogues (Master's thesis, Dublin City University). DORAS.
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PubChem. (n.d.). N-ethyl-1-(4-methoxyphenyl)propan-2-amine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ephedrine. Retrieved from [Link]
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PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. Retrieved from [Link]
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Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]
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- Wang, Y., et al. (2025). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry, 21, 569-583.
- Nicolaou, K. C., et al. (2000). The Art and Science of Total Synthesis.
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Application Notes and Protocols for Solid-Phase Extraction (SPE) of Biological Matrices
Introduction: The Imperative of Clean Samples in Bioanalysis
In the landscape of modern biological research and drug development, the quality of analytical data is fundamentally tethered to the purity of the sample. Biological matrices such as plasma, urine, and tissue homogenates are notoriously complex, teeming with a plethora of endogenous substances—proteins, phospholipids, salts, and metabolites—that can profoundly interfere with analytical measurements. Solid-Phase Extraction (SPE) has emerged as a cornerstone of sample preparation, offering a powerful and versatile technique to selectively isolate and concentrate analytes of interest from these intricate mixtures.[1] This guide provides a comprehensive overview of SPE principles, detailed protocols for various biological matrices, and expert insights into method development and troubleshooting, designed to empower researchers and scientists to achieve robust and reliable analytical outcomes.
I. The Fundamental Principles of Solid-Phase Extraction: A Chromatographic Perspective
At its core, SPE is a form of liquid chromatography.[2] It involves the partitioning of solutes between a liquid phase (the sample and subsequent solvents) and a solid stationary phase (the sorbent). The success of an SPE procedure hinges on the differential affinity of the analyte of interest and the matrix components for the sorbent. By carefully selecting the sorbent and manipulating the solvent conditions, one can achieve the selective retention of the analyte while matrix interferences are washed away, or vice versa.
The Four Mechanistic Pillars of SPE Retention
The interaction between the analyte and the sorbent is governed by four primary retention mechanisms:
-
Reversed-Phase (RP): This is the most common mode of SPE and is predicated on hydrophobic interactions. A non-polar stationary phase (e.g., C18-bonded silica) retains non-polar to moderately polar analytes from a polar aqueous matrix.[3][4] Elution is then achieved using a less polar, organic solvent.
-
Normal-Phase (NP): In this mode, a polar stationary phase (e.g., unmodified silica, diol, or aminopropyl) retains polar analytes from a non-polar organic solvent.[2][5] Elution is accomplished with a more polar solvent.
-
Ion-Exchange (IEX): This mechanism relies on electrostatic interactions between a charged analyte and a sorbent with the opposite charge.[5] Anion-exchange sorbents retain negatively charged analytes (anions), while cation-exchange sorbents retain positively charged analytes (cations). Elution is typically achieved by altering the pH to neutralize the analyte or sorbent, or by using a high ionic strength buffer to disrupt the electrostatic interaction.
-
Mixed-Mode (MM): These sorbents combine two or more retention mechanisms, most commonly reversed-phase and ion-exchange.[5][6][7][8] This dual functionality provides enhanced selectivity and is particularly useful for fractionating complex samples containing analytes with diverse chemical properties.[5][6][7][8]
Visualizing the SPE Workflow
The standard SPE procedure follows a sequential four-step process.
Caption: A generalized workflow for solid-phase extraction.
II. Sorbent Selection: The Key to Selectivity
The choice of sorbent is the most critical parameter in developing a successful SPE method.[4][9][10] The decision should be guided by the physicochemical properties of the analyte (polarity, pKa) and the nature of the sample matrix.[4][10][11]
A Comparative Table of Common SPE Sorbents
| Sorbent Type | Retention Mechanism | Typical Applications in Biological Matrices | Key Features |
| C18 (Octadecyl) | Reversed-Phase | Extraction of non-polar to moderately polar drugs, metabolites, and peptides from plasma, urine, and serum.[4] | Strong hydrophobic interactions; suitable for aqueous samples.[4] |
| C8 (Octyl) | Reversed-Phase | Similar to C18 but for less hydrophobic analytes.[4] | Milder retention compared to C18.[4] |
| Polymeric (e.g., Polystyrene-Divinylbenzene) | Reversed-Phase | Broad-spectrum analysis of drugs and metabolites, especially in challenging matrices. | High capacity, stable across a wide pH range, and can retain a broader range of analytes than silica-based sorbents. |
| Silica (Unmodified) | Normal-Phase | Isolation of polar compounds from non-polar extracts of biological samples.[4] | Used with non-aqueous matrices.[4] |
| Strong Cation Exchange (SCX) | Ion-Exchange | Extraction of basic compounds (e.g., primary amines) from biological fluids.[4] | High capacity for strong bases. |
| Strong Anion Exchange (SAX) | Ion-Exchange | Extraction of acidic compounds (e.g., carboxylic acids, phosphates) from biological fluids.[4] | High capacity for strong acids.[4] |
| Mixed-Mode Cation Exchange (MCX) | Reversed-Phase & Cation Exchange | Selective extraction of basic and neutral compounds while removing acidic interferences. | Offers enhanced selectivity and cleaner extracts for complex samples.[6] |
| Mixed-Mode Anion Exchange (MAX) | Reversed-Phase & Anion Exchange | Selective extraction of acidic and neutral compounds while removing basic interferences. | Provides orthogonal selectivity to MCX sorbents. |
Advanced and Specialty Sorbents
For highly specific applications, several advanced sorbent technologies are available:
-
Molecularly Imprinted Polymers (MIPs): These are custom-synthesized polymers with recognition sites tailored to a specific analyte or a class of structurally similar compounds, offering antibody-like selectivity.[12][13][14][15][16]
-
Immunoaffinity Sorbents: These sorbents utilize immobilized antibodies to capture specific antigens with very high selectivity and affinity, making them ideal for trace analysis in complex matrices.[17][18][19]
-
Graphitized Carbon Black (GCB): This sorbent is effective for removing pigments and other challenging matrix components.
III. Method Development and Optimization: A Step-by-Step Approach
A systematic approach to method development is crucial for achieving a robust and reproducible SPE protocol.[20]
The Method Development Workflow
Caption: A systematic workflow for SPE method development.
Key Considerations for Optimization:
-
Sample Pre-treatment: This is a critical first step. For plasma or serum, protein precipitation may be necessary prior to loading.[4] For urine, pH adjustment and dilution can be crucial to ensure proper analyte retention.
-
Load Conditions: The pH of the sample should be adjusted to ensure the analyte is in the desired charge state for ion-exchange or to enhance retention in reversed-phase. For instance, for a basic analyte on a cation-exchange sorbent, the sample pH should be at least 2 units below the analyte's pKa.[21]
-
Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. A stepwise increase in organic solvent concentration in the wash solution is a common strategy.
-
Elution: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For reversed-phase, this is typically a high percentage of organic solvent. For ion-exchange, it involves changing the pH to neutralize the analyte or using a high ionic strength buffer.
IV. Detailed Protocols for Key Biological Matrices
The following protocols provide a starting point for common applications. Remember to optimize these methods for your specific analyte and matrix.
Protocol 1: Extraction of a Basic Drug from Human Plasma using Mixed-Mode Cation Exchange (MCX) SPE
This protocol is designed for the selective extraction of basic analytes from plasma, a complex matrix rich in proteins and phospholipids.
Materials:
-
MCX SPE Cartridges (e.g., 30 mg/1 mL)
-
Methanol
-
Deionized Water
-
Formic Acid
-
Ammonium Hydroxide
-
Human Plasma Sample
-
Centrifuge
-
SPE Vacuum Manifold or Positive Pressure Processor
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 500 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for loading.
-
-
Condition:
-
Pass 1 mL of methanol through the MCX cartridge.
-
-
Equilibrate:
-
Pass 1 mL of deionized water through the cartridge.
-
-
Load:
-
Load the pre-treated plasma supernatant onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Wash 1 (Polar Interference Removal):
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
-
Wash 2 (Non-polar Interference Removal):
-
Wash the cartridge with 1 mL of methanol.
-
-
Elute:
-
Elute the basic drug with 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate for analysis (e.g., LC-MS/MS).
-
Causality Behind the Steps:
-
Acidification in Pre-treatment: Ensures the basic analyte is protonated (positively charged) for strong retention on the cation-exchange sorbent.
-
Aqueous Acidic Wash: Removes polar, neutral, and acidic interferences that are not retained by reversed-phase or are repelled by the cation-exchanger.
-
Methanol Wash: Removes non-polar interferences, such as lipids, that are retained by reversed-phase. The basic analyte remains bound by the strong cation-exchange mechanism.
-
Ammoniated Methanol Elution: The high pH of the elution solvent neutralizes the basic analyte, disrupting the ion-exchange interaction and allowing it to be eluted by the strong organic solvent.
Protocol 2: Phospholipid Removal from Plasma using a Specialized SPE Sorbent
Phospholipids are a major source of matrix effects in LC-MS analysis of plasma samples.[22] Specialized SPE sorbents have been developed for their effective removal.[3][23]
Materials:
-
Phospholipid Removal SPE Plate (e.g., 96-well format)
-
Acetonitrile
-
Human Plasma Sample
-
Collection Plate
Procedure:
-
Protein Precipitation:
-
In a 96-well plate, add 300 µL of acetonitrile to 100 µL of plasma sample.
-
Vortex for 1 minute.
-
-
Load and Filter:
-
Place the phospholipid removal SPE plate on a vacuum manifold with a collection plate underneath.
-
Transfer the entire protein-precipitated sample to the SPE plate.
-
Apply vacuum to draw the sample through the sorbent. The eluate contains the analytes of interest, while phospholipids are retained on the sorbent.
-
-
Analysis:
-
The collected eluate is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS analysis.
-
Mechanism of Action: The specialized sorbent has a high affinity for the polar head groups of phospholipids, effectively trapping them while allowing a wide range of drug compounds to pass through.
Protocol 3: Desalting and Concentration of Peptides from a Protein Digest using Reversed-Phase SPE
This is a critical step in proteomics workflows to remove salts and detergents that interfere with mass spectrometry analysis.
Materials:
-
C18 SPE Cartridge or Tip
-
Acetonitrile
-
Trifluoroacetic Acid (TFA)
-
Protein Digest Sample
Procedure:
-
Condition:
-
Pass 1 volume of 50% acetonitrile/0.1% TFA through the C18 sorbent.
-
-
Equilibrate:
-
Pass 2 volumes of 0.1% TFA in water through the sorbent.
-
-
Load:
-
Acidify the peptide sample with TFA to a final concentration of 0.1%.
-
Load the sample onto the sorbent.
-
-
Wash:
-
Wash the sorbent with 2 volumes of 0.1% TFA in water to remove salts and other hydrophilic contaminants.
-
-
Elute:
-
Elute the peptides with 1 volume of 50-80% acetonitrile/0.1% TFA.
-
The eluate can then be dried down and reconstituted for LC-MS/MS analysis.
-
Rationale: The acidic conditions ensure that the peptides are protonated and have good solubility, while the reversed-phase sorbent retains the peptides based on their hydrophobicity. The wash step removes salts, and the final elution with a high concentration of organic solvent releases the bound peptides.
V. Troubleshooting Common SPE Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Analyte breakthrough during loading. - Analyte elution during washing. - Incomplete elution. | - Decrease flow rate during loading. - Ensure sample pH is optimal for retention. - Decrease solvent strength of the wash solution. - Increase solvent strength or volume of the elution solution. - Ensure elution solvent disrupts the primary retention mechanism (e.g., adjust pH for IEX). |
| Poor Reproducibility | - Inconsistent flow rates. - Sorbent bed drying out (for silica-based sorbents). - Inconsistent sample pre-treatment. | - Use an automated or positive pressure system for consistent flow.[24] - Do not allow silica-based sorbents to go dry between steps. - Standardize and control the pre-treatment protocol. |
| High Matrix Effects in LC-MS | - Co-elution of matrix components. - Insufficient removal of phospholipids or salts. | - Optimize the wash step with a stronger or different solvent. - Employ a mixed-mode or specialty sorbent for enhanced selectivity. - Consider a post-extraction clean-up step. |
| Clogged SPE Cartridge | - Particulates in the sample. - Protein precipitation within the cartridge. | - Centrifuge or filter the sample before loading. - Perform a protein precipitation step before SPE. |
VI. The Future of SPE: Automation and Miniaturization
The trend in modern analytical laboratories is towards higher throughput and increased efficiency.[25][26] Automated SPE systems, often in 96- or 384-well plate formats, are becoming increasingly common, reducing manual labor and improving reproducibility.[1][24][25][27][28] Furthermore, miniaturized SPE techniques, such as solid-phase microextraction (SPME) and micro-SPE (µ-SPE), are gaining traction for applications where sample volume is limited, such as in therapeutic drug monitoring and metabolomics.[29][30][31]
VII. Conclusion
Solid-phase extraction is an indispensable tool in the bioanalytical scientist's arsenal. A thorough understanding of the underlying principles of retention, coupled with a systematic approach to method development, is paramount to achieving clean, concentrated extracts and, ultimately, high-quality analytical data. By carefully selecting the appropriate sorbent and optimizing each step of the process, researchers can confidently navigate the complexities of biological matrices and unlock reliable insights in their scientific pursuits.
References
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Selective Sorbents for Solid-Phase Extraction Based on Molecularly Imprinted Polymers. LCGC International. Available from: [Link]
-
Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring - MDPI. Available from: [Link]
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Different Approaches to Synthesizing Molecularly Imprinted Polymers for Solid-Phase Extraction | LCGC International. Available from: [Link]
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SLE, SPE and LLE – How are Those Different? - Biotage. Available from: [Link]
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COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. Available from: [Link]
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Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring. Available from: [Link]
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Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Available from: [Link]
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When should I choose SPE instead of SLE? - Biotage. Available from: [Link]
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Sample preparation | Metabolomics - EMBL-EBI. Available from: [Link]
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Direct Immersion–Solid Phase Microextraction for Therapeutic Drug Monitoring of Patients with Mood Disorders - PMC. Available from: [Link]
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How To Choose The Right SPE Sorbent For Your Application? - Blogs - News. Available from: [Link]
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Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters - PMC. Available from: [Link]
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Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring. Available from: [Link]
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Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX | Waters. Available from: [Link]
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Immunoaffinity solid-phase extraction for pharmaceutical and biomedical trace-analysis-coupling with HPLC and CE-perspectives - PubMed. Available from: [Link]
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Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges - PubMed. Available from: [Link]
-
Solid-Phase Extraction (SPE) Method Development - Waters Corporation. Available from: [Link]
-
Recent Advances in Molecular-Imprinting-Based Solid-Phase Extraction of Antibiotics Residues Coupled With Chromatographic Analysis - Frontiers. Available from: [Link]
-
Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. Available from: [Link]
-
Molecularly Imprinted Polymers for Solid Phase Extraction | Request PDF - ResearchGate. Available from: [Link]
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Supported liquid extraction as an alternative to solid phase extraction for LC-MS/MS aldosterone analysis? - PubMed. Available from: [Link]
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Metabolomics Sample Prep Automation - Aurora Biomed. Available from: [Link]
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Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development | Agilent. Available from: [Link]
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Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography-Mass Spectrometry - The Aquila Digital Community. Available from: [Link]
-
Tip-on-Tip SPE for Immunoaffinity purification - DPX Technologies. Available from: [Link]
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Gilson Solid Phase Extraction Systems & Consumables | Automated SPE Solutions. Available from: [Link]
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Advanced Topics in Solid-Phase Extraction: Chemistries - LCGC International. Available from: [Link]
-
IMMUNOAFFINITY SOLID PHASE MICROEXTRACTION. Available from: [Link]
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A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses - Waters Corporation. Available from: [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC. Available from: [Link]
-
Tips for Developing Successful Solid Phase Extraction Methods | Agilent. Available from: [Link]
-
Metabolites purification by SPE - Affinisep. Available from: [Link]
-
What is Automated Solid Phase Extraction (SPE)?. Available from: [Link]
-
Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis - Encyclopedia.pub. Available from: [Link]
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High-Throughput And Automated SPE Solutions - Blogs - News - alwsci. Available from: [Link]
-
Solid-Phase Extraction - Chemistry LibreTexts. Available from: [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC. Available from: [Link]
-
Understanding and Improving Solid-Phase Extraction | LCGC International. Available from: [Link]
-
Solid Phase Extraction in LC-MS Sample Preparation - Biocompare. Available from: [Link]
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Evaluation of a high-throughput online solid phase extraction-tandem mass spectrometry system for in vivo bioanalytical studies - PubMed. Available from: [Link]
-
Introduction to Solid Phase Extraction Technology - Hawach - SPE Cartridge. Available from: [Link]
-
Solid Phase Extraction (SPE) - Selection of the sorbent - Analytics-Shop. Available from: [Link]
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SPE Cartridge Selection Guide - Interchim. Available from: [Link]
-
SPE Cartridge Selection Guide - GL Sciences. Available from: [Link]
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Application Note & Protocol: High-Purity Synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine Hydrochloride
Abstract
This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of N-ethyl-1-(4-methoxyphenyl)propan-1-amine hydrochloride. The primary synthetic strategy detailed is the reductive amination of 4-methoxyphenylacetone with ethylamine, followed by conversion to its hydrochloride salt. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, emphasizing safety, reproducibility, and high-purity outcomes. Explanations for critical process parameters are provided to empower the user with a deep understanding of the reaction mechanism and to facilitate troubleshooting.
Introduction & Scientific Background
N-ethyl-1-(4-methoxyphenyl)propan-1-amine, a substituted phenethylamine derivative, is a compound of interest in neuropharmacological research and serves as a key intermediate in the development of more complex molecular scaffolds. As a structural analog of other psychoactive compounds, its synthesis and characterization are important for the creation of analytical reference standards and for exploratory research.[]
The freebase form of the amine is typically an oil, which can be challenging to handle, accurately weigh, and store due to its susceptibility to atmospheric oxidation and carbonation. Conversion to a hydrochloride salt transforms the compound into a stable, crystalline solid, which is significantly more amenable to standard laboratory procedures.[2][3]
The core of this synthesis is the reductive amination reaction. This powerful and versatile C-N bond-forming reaction proceeds in two key stages:
-
Imine Formation: The nucleophilic addition of a primary amine (ethylamine) to a ketone (4-methoxyphenylacetone) to form a hemiaminal, which then dehydrates to form an imine (or Schiff base) intermediate. This step is often catalyzed by a weak acid.
-
Reduction: The in-situ reduction of the C=N double bond of the imine to a single bond, yielding the secondary amine.
This application note details a robust protocol using sodium borohydride as the reducing agent, a reagent chosen for its moderate reactivity, high selectivity for the imine over the starting ketone, and safer handling profile compared to alternatives like lithium aluminum hydride.
Synthetic Workflow Overview
The overall process involves a two-stage synthesis starting from commercially available 4-methoxyphenylacetone. The first stage yields the freebase amine, which is then converted to the final hydrochloride salt in the second stage.
Caption: Figure 1. Overall synthetic workflow.
Experimental Protocols
Safety Precaution: All operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves, is mandatory. All glassware must be oven-dried prior to use where anhydrous conditions are specified.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-Methoxyphenylacetone | ≥98% Purity | Cayman Chemical |
| Ethylamine solution | 2.0 M in Methanol | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Hydrochloric Acid (HCl) solution | 2.0 M in Diethyl Ether | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |
Protocol Part A: Synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine (Freebase)
Rationale: This procedure uses a one-pot method where the imine is formed and immediately reduced. Using a pre-made solution of ethylamine in methanol simplifies handling the gaseous amine. The reaction is cooled before adding NaBH₄ to moderate the initial exothermic reaction.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylacetone (8.21 g, 50.0 mmol, 1.0 equiv).
-
Amine Addition: Add 50 mL of anhydrous methanol to the flask, followed by the slow addition of a 2.0 M solution of ethylamine in methanol (30.0 mL, 60.0 mmol, 1.2 equiv).
-
Imine Formation: Seal the flask with a septum and stir the mixture at room temperature for 1 hour. The formation of the imine is a reversible equilibrium; using a slight excess of the amine helps drive the reaction forward.
-
Reduction: Cool the flask in an ice-water bath to 0-5 °C. Cautiously add sodium borohydride (2.84 g, 75.0 mmol, 1.5 equiv) in small portions over 15-20 minutes.
-
Expert Insight: Portion-wise addition is critical to control the exothermic reaction and prevent runaway conditions. Vigorous hydrogen gas evolution will be observed.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-16 hours (overnight) to ensure the complete reduction of the imine.
-
Work-up - Quenching: Carefully cool the reaction mixture again in an ice bath. Slowly quench the reaction by the dropwise addition of 50 mL of deionized water. This will hydrolyze any unreacted borohydride.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Basification & Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Make the solution strongly basic (pH > 12) by adding a 5 M NaOH aqueous solution. This step is crucial to deprotonate the amine salt and convert it to the organic-soluble freebase.[3]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.
Protocol Part B: Preparation of the Hydrochloride Salt
Rationale: The amine freebase is dissolved in a non-polar solvent in which the hydrochloride salt is insoluble. The addition of an ethereal HCl solution provides a clean and controlled precipitation of the desired salt, minimizing the incorporation of water which can lead to a hygroscopic or oily product.[4][5]
-
Dissolution: Dissolve the crude amine oil from Part A in 100 mL of anhydrous diethyl ether. If the solution is cloudy, filter it to remove any insoluble impurities.
-
Precipitation: Cool the ethereal solution in an ice-water bath. While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether dropwise via a syringe or an addition funnel.
-
Observation: A voluminous white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed. You can check for completeness by allowing the solid to settle and adding one more drop of the HCl solution to the clear supernatant.
-
Digestion: Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize crystal growth and ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any residual starting materials or non-basic impurities.
-
Drying: Dry the product under high vacuum for at least 4 hours to remove all residual solvent. The final product should be a fine, white, free-flowing powder.
Characterization and Expected Results
The following data are representative of a successfully executed synthesis.
| Parameter | Expected Result |
| Overall Yield | 75-85% (based on 4-methoxyphenylacetone) |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₁₉NO · HCl |
| Molecular Weight | 229.75 g/mol |
| Melting Point | 168-172 °C (uncorrected) |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): 7.25 (d, 2H), 6.95 (d, 2H), 3.75 (s, 3H), 3.4-3.6 (m, 1H), 3.0-3.2 (m, 2H), 2.8-3.0 (m, 2H), 1.25 (d, 3H), 1.15 (t, 3H). |
| Mass Spec (ESI+) | m/z = 194.15 [M+H]⁺ (for freebase) |
| IR (ATR, cm⁻¹) | 2700-3000 (broad, N-H⁺ stretch), 1610, 1515 (aromatic C=C), 1250 (C-O stretch). |
Mechanistic Visualization
The core of the synthesis is the reductive amination, which transforms a carbonyl group into an amine via an imine intermediate.
Caption: Figure 2. Reductive amination mechanism.
Troubleshooting and Expert Insights
-
Low Yield: Incomplete imine formation is a common issue. Ensure the use of anhydrous solvents, as water can hinder the dehydration step. A small amount of a weak acid catalyst (e.g., acetic acid) can be added with the amine to accelerate imine formation, but it must be neutralized by the base during work-up.
-
Product is an Oil/Gummy Solid: This is often due to the presence of water during the salt formation step. Ensure all solvents and glassware are scrupulously dry. Washing the final product with anhydrous diethyl ether is critical. If the product remains oily, it can be redissolved in a minimal amount of isopropanol and reprecipitated with a larger volume of anhydrous ether.
-
Impure Product: The primary impurity is often unreacted ketone. This can be minimized by ensuring a sufficient excess of the reducing agent and allowing adequate reaction time. If significant ketone remains, purification of the freebase by column chromatography (using a solvent system like ethyl acetate/hexanes with 1% triethylamine) prior to salt formation is recommended.
References
-
Bloom TECH. (2023). What is the synthesis route of 4-Methoxyphenylacetone. [Link]
-
designer-drug.com. Synthesis of p-Methoxyphenylacetone. [Link]
-
Pelkey, E. T. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of Organic Chemistry. [Link]
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
YouTube. (2022). How to purify Amine?. [Link]
-
ResearchGate. (2012). How to make a salt of a novel compound?. [Link]
-
Sciencemadness.org. (2021). Forming oxalte salts of amines. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
-
University of Alberta. Isolation (Recovery) of amines. [Link]
-
YouTube. (2021). Exercise 23.15 - Prepare an Amine via a Reductive Amination. [Link]
-
Advanced ChemBlocks. N-ethyl-1-(4-methoxyphenyl)propan-2-amine. [Link]
Sources
Application Note: A Practical Guide to ¹H and ¹³C NMR Spectral Assignment for Small Molecule Structure Verification
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the structural elucidation of small organic molecules.[1][2][3] For researchers in drug discovery, natural product chemistry, and synthetic chemistry, NMR is the gold standard for verifying molecular structure, assessing purity, and understanding dynamic processes. This application note provides a comprehensive guide to the principles and practical application of one-dimensional (1D) ¹H and ¹³C NMR, along with advanced two-dimensional (2D) techniques, for unambiguous structure verification. Our focus is to blend theoretical understanding with actionable, field-proven protocols to empower scientists to confidently assign NMR spectra to molecular structures.
Section 1: Fundamental Principles of NMR Spectroscopy
A foundational understanding of the principles governing NMR is crucial for accurate data interpretation. NMR spectroscopy leverages the magnetic properties of atomic nuclei, specifically those with a non-zero nuclear spin, such as ¹H and ¹³C.[4] When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy states, and the frequency at which this occurs (the resonance frequency) is highly sensitive to the local electronic environment of the nucleus.
Key Parameters in ¹H NMR
Proton (¹H) NMR is typically the first experiment performed due to its high sensitivity and the wealth of information it provides.
-
1.1.1 Chemical Shift (δ) : The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield a proton, shifting its signal to a lower chemical shift (upfield). Tetramethylsilane (TMS) is commonly used as an internal standard, with its proton signal defined as 0 ppm.[5][6][7][8][9]
-
1.1.2 Integration : The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. By setting the integral of one signal to a known number of protons, the relative number of protons for all other signals can be determined.[4]
-
1.1.3 Spin-Spin Coupling (J-coupling) : The magnetic field of a proton can influence the magnetic field experienced by neighboring protons, leading to the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets).[10][11][12][13][14] This phenomenon, known as spin-spin coupling or J-coupling, provides valuable information about the connectivity of atoms in a molecule.[10][11][12][13][14] The number of peaks in a multiplet is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[11] The distance between the peaks in a multiplet is the coupling constant (J), measured in Hertz (Hz).[12][13][14]
Key Parameters in ¹³C NMR
Carbon-13 (¹³C) NMR provides information about the carbon framework of a molecule.[3][15]
-
1.2.1 Chemical Shift (δ) : Similar to ¹H NMR, the chemical shift of a ¹³C signal depends on its electronic environment. The chemical shift range for ¹³C NMR is much larger than for ¹H NMR (typically 0-220 ppm), which often results in a spectrum with one distinct peak for each unique carbon atom.
-
1.2.2 Proton Decoupling : Due to the low natural abundance of ¹³C (about 1.1%), the probability of two ¹³C atoms being adjacent in a molecule is very low, so ¹³C-¹³C coupling is generally not observed.[15] While ¹³C-¹H coupling does occur, ¹³C NMR spectra are typically acquired with proton decoupling, which irradiates the protons with a broad range of radiofrequencies. This collapses the multiplets into single sharp peaks, simplifying the spectrum and improving the signal-to-noise ratio.[4]
Advanced NMR Techniques for Structure Elucidation
While 1D NMR provides a wealth of information, complex molecules often require more advanced techniques for unambiguous assignment.
-
1.3.1 DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a powerful technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.[16][17][18][19] DEPT experiments, such as DEPT-90 and DEPT-135, provide this information by altering the phase of the carbon signals based on the number of attached protons.[17][18][19][20] A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[17][18][20] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[18][20]
-
1.3.2 2D NMR Spectroscopy : 2D NMR experiments provide correlation maps between nuclei, which are invaluable for piecing together the molecular structure.
-
COSY (Correlation Spectroscopy) : A homonuclear 2D experiment that shows correlations between protons that are spin-spin coupled.[21][22][23][24] This is particularly useful for identifying adjacent protons in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) : A heteronuclear 2D experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation).[22][23][24]
-
HMBC (Heteronuclear Multiple Bond Correlation) : A heteronuclear 2D experiment that reveals correlations between protons and carbons over two or three bonds (long-range C-H correlations).[22][23][24][25] This is extremely useful for connecting different spin systems and identifying quaternary carbons.
-
Section 2: Experimental Protocols
Acquiring high-quality NMR data is paramount for accurate structural analysis. This section provides detailed protocols for sample preparation and data acquisition.
Sample Preparation
A well-prepared sample is the first step towards a high-quality NMR spectrum.[26][27]
-
2.1.1 Choosing the Right NMR Solvent : The ideal NMR solvent should dissolve the sample, be chemically inert, and have minimal interfering signals.[28][29][30] Deuterated solvents, in which most of the protons have been replaced with deuterium, are used to avoid large solvent signals in the ¹H NMR spectrum.[5][9][26][29][31][32][33][34] The choice of solvent depends on the solubility of the analyte.[26][28][29][30][34] It is good practice to first test the solubility of the sample in the non-deuterated version of the solvent.[28]
| Common Deuterated Solvents | Residual ¹H Signal (ppm) | ¹³C Signal (ppm) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 |
| Acetone-d₆ | 2.05 | 29.84, 206.26 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | 39.52 |
| Benzene-d₆ | 7.16 | 128.06 |
| Methanol-d₄ | 3.31, 4.87 (OH) | 49.00 |
| Water-d₂ (D₂O) | 4.79 | - |
| Data compiled from multiple sources.[35] |
-
2.1.2 Sample Concentration and Filtration : For a typical small molecule (MW < 500 Da), 1-5 mg of the sample is dissolved in 0.6-0.7 mL of deuterated solvent for ¹H NMR.[36] For ¹³C NMR, a higher concentration of 5-30 mg may be necessary.[36] The solution should be free of any particulate matter, which can be removed by filtering through a small plug of cotton or glass wool in a Pasteur pipette.[33]
-
2.1.3 Use of Internal Standards : Tetramethylsilane (TMS) is the most common internal reference standard for ¹H and ¹³C NMR.[5][6][7][8][9] Its 12 equivalent protons give a single, sharp signal that is set to 0 ppm.[5][7] TMS is chemically inert and volatile, making it easy to remove after the experiment.[5][7]
Acquiring High-Quality NMR Spectra
The following are generalized steps for acquiring 1D NMR spectra. Specific parameters will vary depending on the instrument and the sample.
Protocol for 1D ¹H NMR Acquisition:
-
Prepare the sample as described in section 2.1.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and obtain sharp peaks.
-
Set the acquisition parameters :
-
Pulse angle : Typically a 30° or 90° pulse.
-
Acquisition time : Usually 2-4 seconds.
-
Relaxation delay : 1-5 seconds to allow the nuclei to return to equilibrium.
-
Number of scans : For ¹H NMR, 8 to 16 scans are often sufficient for a concentrated sample.
-
-
Acquire the spectrum .
-
Process the data :
-
Apply a Fourier transform.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent signal.
-
Integrate the signals.
-
Protocol for 1D ¹³C NMR Acquisition:
-
Follow steps 1-4 from the ¹H NMR protocol.
-
Set the acquisition parameters :
-
Pulse angle : Typically a 30° or 45° pulse.
-
Acquisition time : Usually 1-2 seconds.
-
Relaxation delay : 2-5 seconds. A longer delay may be needed for quaternary carbons.
-
Number of scans : Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128, 256, or more) is typically required.
-
-
Acquire the spectrum with proton decoupling.
-
Process the data as described for ¹H NMR.
Section 3: A Step-by-Step Guide to Spectral Assignment and Structure Verification
This section will use the example of Ethyl Cinnamate to illustrate a systematic approach to structure verification using a combination of NMR techniques.[21][37][38]
Hypothetical Structure: Ethyl Cinnamate
Step 1: Initial Analysis of the ¹H NMR Spectrum
-
Count the number of signals : This indicates the number of chemically non-equivalent sets of protons.
-
Analyze the chemical shifts : Use chemical shift tables to make preliminary assignments of proton types (e.g., aromatic, vinylic, aliphatic).
-
Determine the relative number of protons for each signal from the integration.
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons for each signal.
For Ethyl Cinnamate, we would expect to see signals for the ethyl group (a triplet and a quartet) and the cinnamate moiety (aromatic protons and two vinylic protons).
Step 2: Analysis of the ¹³C NMR and DEPT Spectra
-
Count the number of signals in the proton-decoupled ¹³C spectrum to determine the number of unique carbon atoms.
-
Analyze the chemical shifts to identify different types of carbons (e.g., carbonyl, aromatic, vinylic, aliphatic).
-
Use DEPT-135 and DEPT-90 spectra to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C).
For Ethyl Cinnamate, we would expect to see a carbonyl carbon, aromatic carbons, vinylic carbons, and the two carbons of the ethyl group.
Step 3: Integrating 2D NMR Data for Unambiguous Assignments
-
COSY : Use the COSY spectrum to confirm proton-proton couplings. For example, the correlation between the triplet and quartet of the ethyl group.
-
HSQC : Correlate each proton signal to its directly attached carbon signal. This allows for the confident assignment of both the proton and the carbon.
-
HMBC : Use the HMBC spectrum to piece together the fragments of the molecule. Look for correlations from protons to carbons that are two or three bonds away. For example, the protons of the ethyl group should show correlations to the carbonyl carbon.
Step 4: Final Structure Confirmation
Combine all the information from the 1D and 2D NMR experiments to build the final structure. Ensure that all observed chemical shifts, integrations, coupling constants, and 2D correlations are consistent with the proposed structure.
Section 4: Visualization of Workflows and Concepts
Workflow for NMR Structure Verification
Caption: A typical workflow for structure verification using NMR spectroscopy.
Spin-Spin Coupling in an Ethyl Group
Caption: Visualization of the n+1 rule for an ethyl group.
Key 2D NMR Correlations for Ethyl Cinnamate
Caption: Key COSY, HSQC, and HMBC correlations for Ethyl Cinnamate.
Section 5: Conclusion
¹H and ¹³C NMR spectroscopy, especially when augmented with 2D techniques, provides an unparalleled level of detail for molecular structure verification. A systematic approach, beginning with high-quality sample preparation and data acquisition, followed by a logical process of spectral interpretation, is key to success. By understanding the fundamental principles and applying the protocols outlined in this guide, researchers can confidently and accurately determine the structure of small molecules, a critical step in all areas of chemical research and development.
Section 6: References
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
-
Rochester Institute of Technology. Sample Preparation. Retrieved from [Link]
-
Bruker. Avance Beginners Guide - Solvent Selection. Retrieved from [Link]
-
Quora. (2020, April 1). What is the purpose of using tms in H NMR spectrum? Retrieved from [Link]
-
University of Victoria, Department of Chemistry. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
-
TutorChase. Why are TMS and D2O commonly used in NMR spectroscopy? Retrieved from [Link]
-
Fiveable. Spin-Spin Coupling Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
ResearchGate. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Retrieved from [Link]
-
Sparkl. Revision Notes - Use of TMS and Deuterated Solvents | Analytical Techniques | Chemistry - 9701 | AS & A Level. Retrieved from [Link]
-
Studylib. NMR Interpretation Guide: 1D & 2D Spectroscopy. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
Western University, Department of Chemistry. NMR Sample Preparation. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
Scribd. Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
-
Conduct Science. (2020, February 24). Spin-Spin coupling in NMR. Retrieved from [Link]
-
University of California, Santa Barbara, Department of Chemistry & Biochemistry. SG Sample Prep. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, February 26). 13.11: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier Science.
-
Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 5.5: Spin-Spin Coupling. Retrieved from [Link]
-
Fiveable. 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Retrieved from [Link]
-
Nadjeeb's Blog. (2020, February 5). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
San Diego State University, Department of Chemistry and Biochemistry. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]
-
Slideshare. Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]
-
PubMed Central. Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. Retrieved from [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. Retrieved from [Link]
Sources
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Troubleshooting & Optimization
improving reaction yield in the synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine
Topic: Optimization of Reductive Amination Yields Ticket Type: Advanced Protocol Support Agent: Senior Application Scientist, Process Chemistry Division
Diagnostic Workflow: The Yield Triage
Before altering your current protocol, use this diagnostic tree to pinpoint the exact stage of yield loss. Most failures in synthesizing N-ethyl-1-(4-methoxyphenyl)propan-1-amine stem from three distinct failure modes: incomplete imine formation, chemoselectivity errors (alcohol formation), or isolation losses.[1]
Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in reductive amination workflows.[1]
Critical Protocol Analysis: The "Titanium Boost"
The synthesis of N-ethyl-1-(4-methoxyphenyl)propan-1-amine involves reacting 4-methoxypropiophenone with ethylamine .[1]
The Problem: The ketone carbonyl is sterically hindered by the ethyl chain (propiophenone backbone) and electronically deactivated by the electron-rich methoxy group. Standard reductive amination (using NaBH3CN or STAB in one pot) often stalls at the imine equilibrium or results in direct reduction of the ketone to the alcohol.
The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] .[1][2][3] It acts as a dual-function reagent:
-
Lewis Acid: Activates the carbonyl.
-
Water Scavenger: Shifts the equilibrium toward the imine irreversibly before the reducing agent is added.
Optimized Protocol (Indirect Reductive Amination)
| Reagent | Equiv.[4][5][6] | Role | Critical Note |
| 4-Methoxypropiophenone | 1.0 | Substrate | Ensure substrate is dry.[1] |
| Ethylamine (2M in THF) | 1.5 - 2.0 | Amine Source | Use THF solution, NOT aqueous (70%), to minimize water.[1] |
| Ti(OiPr)4 | 1.25 - 1.5 | Lewis Acid / Scavenger | CRITICAL: Add neat.[1] Reaction will become slightly exothermic. |
| NaBH4 | 1.5 | Reducing Agent | Add only after imine formation is complete (6-12h). |
| Methanol | Solvent | Co-solvent | Required for the reduction step (solubilizes NaBH4). |
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under inert atmosphere (N2/Ar), combine ketone (1.0 eq) and Ethylamine (2.0 eq, THF solution).
-
Activation: Add Ti(OiPr)4 (1.5 eq) dropwise. Stir at ambient temperature for 12–18 hours. Monitor: The solution usually turns yellow/orange.
-
Reduction: Dilute the mixture with Methanol (2 volumes relative to THF). Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise (gas evolution occurs).[1] Allow to warm to room temperature and stir for 2 hours.
-
Quenching (Crucial): Add water (1 mL per mmol Ti) to hydrolyze the titanium. A white precipitate (TiO2) will form.[1]
-
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Extraction: Adjust the filtrate pH to < 2 (HCl), wash with EtOAc (removes non-basic impurities). Basify aqueous layer to pH > 12 (NaOH), extract with DCM or EtOAc.
Troubleshooting Modules (FAQs)
Module A: Reaction Kinetics & Imine Stability
Q: Why is my starting material (ketone) not converting, even after 24 hours? A: Propiophenone derivatives are slow to form imines due to steric hindrance near the carbonyl.
-
Mechanism: The equilibrium constant (
) for imine formation is low. Water produced in the reaction drives the reverse reaction (hydrolysis). -
Fix: If you are not using Ti(OiPr)4, you must add activated 4Å molecular sieves to the reaction vessel. However, the Titanium method is superior because it chemically consumes the water.
Module B: Chemoselectivity (Alcohol Impurity)
Q: I see a large peak for 1-(4-methoxyphenyl)propan-1-ol. Why? A: This is "Direct Reduction." The reducing agent attacked the ketone before it converted to the imine.
-
Cause: Adding the reducing agent (NaBH4 or STAB) at the same time as the amine (One-Pot) without sufficient acid catalysis or time.
-
Fix: Switch to the Two-Step protocol described above. Ensure the imine is fully formed (check via TLC/NMR: disappearance of ketone carbonyl signal ~1680 cm⁻¹ in IR) before adding NaBH4.
Module C: Isolation & Salt Formation
Q: My reaction shows complete conversion on LCMS, but I recover <40% mass. Where is my product? A: Secondary amines often form sticky salts or emulsions during workup.
-
Titanium Emulsions: If you used Ti(OiPr)4, the resulting titanium hydroxides can trap your amine.
-
Solution: Wash the organic layer with saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 30 minutes. This solubilizes the titanium into the aqueous layer.
-
-
pH Management: The amine must be in its free base form to extract into organic solvent.
-
Solution: Ensure the aqueous phase is pH 12–14. Use 2M NaOH rather than bicarbonate.
-
-
Volatility: N-ethyl-1-(4-methoxyphenyl)propan-1-amine is a relatively small molecule.[1]
-
Solution: Do not evaporate the solvent to dryness under high vacuum and heat. Use a rotary evaporator at moderate pressure/temp, or isolate as the HCl salt (bubble HCl gas into ether) immediately.
-
References & Authority
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2] The Journal of Organic Chemistry, vol. 55, no.[2] 8, 1990, pp. 2552–2554.[2] Link[1]
-
Context: Establishes the Ti(OiPr)4 protocol as the standard for sterically hindered ketones.
-
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][7][8][9][10] The Journal of Organic Chemistry, vol. 61, no.[2][7][8] 11, 1996, pp. 3849–3862.[2][7][8] Link[1]
-
Context: The definitive guide on STAB (Sodium Triacetoxyborohydride), useful if avoiding Titanium, though less effective for this specific hindered substrate.
-
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[4][6][11] Journal of the Chemical Society, Perkin Transactions 1, 1995.
-
Context: Validates the mechanism of titanium acting as a Lewis acid and water scavenger.
-
Sources
- 1. N-ethyl-1-(4-methoxyphenyl)propan-2-amine;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | C31H43N3O5 | CID 71433947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. designer-drug.com [designer-drug.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. scribd.com [scribd.com]
- 11. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
troubleshooting low recovery rates in plasma extraction of the compound
Topic: Troubleshooting Low Recovery Rates in Plasma Extraction Ticket ID: #REC-404-PLASMA Status: Open Responder: Senior Application Scientist
Diagnostic Triage: Is it Recovery or Matrix Effect?
User Question: "My LC-MS/MS peak areas are low. How do I know if the extraction failed or if the plasma matrix is suppressing my signal?"
Technical Insight: Do not assume low signal equals low recovery. In electrospray ionization (ESI), phospholipids and salts can suppress ionization, mimicking low recovery.[1] You must isolate Extraction Efficiency (RE) from Matrix Effect (ME) using the "Matuszewski Strategy" (Matuszewski et al., 2003).[1]
The Diagnostic Protocol: Prepare three sets of samples at the same concentration (e.g., Low QC):
-
Set A (Neat Standard): Compound spiked into pure mobile phase.[1]
-
Set B (Post-Extraction Spike): Blank plasma extracted first, then spiked with compound.[1]
-
Set C (Pre-Extraction Spike): Plasma spiked with compound, then extracted (Standard Sample).[1]
Calculations:
Visual Workflow: The Matuszewski Diagnostic
Figure 1: Decision tree to distinguish between ion suppression (Matrix Effect) and physical loss of analyte (Recovery).
Module: Protein Precipitation (PPT) Failures
User Question: "I am using simple Methanol precipitation. Why is my recovery only 40%?"
Root Cause: Protein Entrapment. Many drugs bind tightly to plasma proteins (Albumin, AAG).[1] When you add organic solvent, the protein precipitates rapidly, "trapping" the drug inside the pellet before it can solubilize in the supernatant.
Troubleshooting Steps:
-
Disrupt Binding: Add 2% Formic Acid to the plasma before adding the organic solvent.[1] This lowers the pH, altering the charge state of the protein and releasing the drug.
-
Ratio Check: Ensure a minimum 3:1 (Solvent:Plasma) ratio.[1] 4:1 is optimal for cleaner supernatants.[1]
-
Sonication: Sonicate the sample for 5 minutes after adding solvent but before centrifugation to mechanically break entrapment.
Module: Liquid-Liquid Extraction (LLE) Failures
User Question: "I'm using Hexane/Ethyl Acetate. The recovery varies wildly between 30-70%."
Root Cause: Incorrect pH (The "2-Unit" Rule). For LLE to work, the compound must be uncharged (neutral) to partition into the organic phase. If the compound is ionized, it stays in the water.
The Fix:
-
Acids (pKa ~4.5): Acidify plasma to pH < 2.5 (pKa - 2).[1]
-
Bases (pKa ~9.0): Basify plasma to pH > 11.0 (pKa + 2).[1]
-
Amphoteric: Find the isoelectric point (pI) where net charge is zero.[1]
Data Summary: Common LLE Solvent Choices
| Analyte Polarity | Recommended Solvent System | Notes |
| Non-Polar | Hexane, Heptane | Very clean, but poor recovery for polar metabolites.[1] |
| Moderately Polar | MTBE, Ethyl Acetate | "Goldilocks" zone.[1] MTBE forms the top layer (easy transfer).[1] |
| Polar | Dichloromethane (DCM), Chloroform | Forms bottom layer (hard to automate).[1] High recovery, high matrix.[1] |
Module: Solid Phase Extraction (SPE) Failures
User Question: "I switched to SPE for cleaner extracts, but now I have <10% recovery. Where did it go?"
Root Cause: Breakthrough or Retention Lock. In SPE, the drug is either not catching on the column (Breakthrough) or sticking too tight (Retention Lock).
The "Fraction Collection" Diagnosis: Do not guess. Collect the liquid from every step (Load, Wash, Elute) and inject them all.[1]
Visual Workflow: SPE Failure Analysis
Figure 2: Step-by-step analysis to locate analyte loss during Solid Phase Extraction.
Module: Non-Specific Binding (NSB) & Stability
User Question: "My recovery is low even in the Neat Standard (Set A). Is my mass spec broken?"
Root Cause: Adsorption (Stickiness). Hydrophobic compounds stick to polypropylene plates and glass vials.[1] This is often mistaken for extraction loss.[1]
Protocol to Verify NSB:
-
Prepare a standard in 100% water (High risk of sticking).[1]
-
Prepare a standard in 50:50 Acetonitrile:Water.[1]
-
Transfer both to your injection vials and wait 4 hours.
-
Inject.[1] If the water sample is significantly lower, you have NSB.[1]
The Fix:
-
Solvent: Ensure final extract contains at least 20-30% organic solvent.[1]
-
Additives: Add 0.1% Tween-20 or BSA to the collection plate to block binding sites.[1]
-
Material: Switch to "Low-Bind" polypropylene plates.
References & Regulatory Grounding
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[1][2][3] Analytical Chemistry.[1][3][4][5][6]
-
[1]
-
-
US FDA.[1][7][8] (2018). Bioanalytical Method Validation Guidance for Industry.[1][7][9][10] (See Section III.B.6 for Recovery vs. Accuracy definitions).
-
[1]
-
-
Thermo Fisher Scientific. SPE Troubleshooting Guide: Poor recovery of analytes.
-
[1]
-
-
Phenomenex. Troubleshooting SPE: Analyte Recovery Issues.
-
[1]
-
Sources
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. biotage.com [biotage.com]
- 5. youtube.com [youtube.com]
- 6. specartridge.com [specartridge.com]
- 7. fda.gov [fda.gov]
- 8. ovid.com [ovid.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Technical Support Center: Resolving Peak Co-elution in Chromatographic Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of peak co-elution. Co-elution, where two or more compounds elute from the chromatographic column at the same time, can compromise the accuracy and reliability of your results by preventing proper identification and quantification.[1][2] This resource provides in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to help you systematically diagnose and resolve these issues in your experiments.
Part 1: The Diagnosis - Do I Have a Co-elution Problem?
The first step in resolving co-elution is accurately identifying it. A perfectly symmetrical peak is not always a guarantee of purity.
Q1: My chromatogram shows a single, symmetrical peak. How can I be certain it's a pure compound and not a case of perfect co-elution?
A1: This is a critical question, as perfect co-elution can be misleading. While visual inspection is the first line of defense, modern detectors provide definitive proof of peak purity.
-
Visual Inspection: Look for subtle signs of asymmetry. A gradual exponential decline is typically peak tailing, but a sharp, sudden discontinuity, often called a "shoulder," is a strong indicator of a hidden co-eluting peak.[1] Any deviation from a perfect Gaussian shape warrants further investigation.
-
Detector-Assisted Peak Purity Analysis: The most reliable methods involve using advanced detectors:
-
Diode Array Detector (DAD/PDA): A DAD acquires full UV-Vis spectra across the entire peak. If the peak is pure, the spectra taken at the upslope, apex, and downslope will be identical.[1] Software can automate this comparison and flag any spectral differences, which indicate the presence of more than one compound.
-
Mass Spectrometry (MS): An MS detector provides even more definitive information. By taking mass spectra across the peak, you can check for consistency. If the mass spectrum profile changes from the beginning to the end of the peak, co-elution is highly likely.[1] Deconvolution algorithms can even computationally separate the mixed mass spectra to identify the individual components.[3]
-
Part 2: The First Response - A Systematic Troubleshooting Workflow
Once co-elution is confirmed, the goal is to improve the resolution (Rs) between the overlapping peaks. A resolution value of 1.5 or greater is generally considered baseline separation.[4] The resolution is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[2][5] Our troubleshooting strategy will systematically address these factors, starting with the simplest and most impactful adjustments.
Troubleshooting Workflow for Co-eluting Peaks
Caption: A systematic workflow for troubleshooting co-eluting peaks.
Q2: My peaks are eluting too close to the void volume and are poorly resolved. What should I do first?
A2: This indicates a low retention factor (k), meaning your analytes have minimal interaction with the stationary phase.[1] The goal is to increase retention to allow for better separation. In reversed-phase HPLC, the easiest way to do this is to weaken the mobile phase .[6]
-
Causality: By decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase, you increase its polarity. This strengthens the interaction between your non-polar analytes and the non-polar stationary phase, leading to longer retention times and providing more opportunity for separation.[2] An ideal retention factor (k) is generally between 1 and 5.[1][7]
Q3: I have sufficient retention, but my peaks are still overlapping. What is the most powerful way to change their relative spacing?
A3: This is a selectivity (α) problem. Selectivity is a measure of the difference in interaction between two analytes and the stationary/mobile phase. The most powerful tool for manipulating selectivity is to change the composition of the mobile phase .[2][8]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa.[4] These solvents have different chemical properties and will interact differently with your analytes, which can significantly alter the elution order and spacing between peaks.[9]
-
Introduce a Third Solvent: For complex separations, using a ternary or quaternary mobile phase (e.g., water/acetonitrile/methanol) can provide a unique selectivity that cannot be achieved with a binary mixture.
Q4: My compounds are ionizable, and I'm seeing peak tailing and poor resolution. How can I address this?
A4: For ionizable compounds, the pH of the mobile phase is a critical parameter that directly influences retention and peak shape.[10][11]
-
Causality: The ionization state of an analyte dramatically affects its polarity and, therefore, its retention in reversed-phase chromatography. If the mobile phase pH is close to the analyte's pKa, the compound can exist in both its ionized and unionized forms, leading to peak splitting or severe tailing.[10]
-
Solution: Adjust the mobile phase pH to ensure your analytes are in a single, consistent ionic form (preferably unionized for better retention). A common practice is to acidify the mobile phase with 0.1% formic acid or phosphoric acid.[4] This suppresses the ionization of acidic compounds, leading to better retention and sharper, more symmetrical peaks. Tight control of pH is essential for reproducible separations.[10]
Q5: I am running a gradient elution, and two peaks are co-eluting in the middle of the run. How can I improve their separation without dramatically increasing the total run time?
A5: A well-optimized gradient is crucial for separating complex mixtures.[4] Instead of re-developing the entire method, you can fine-tune the gradient profile.
-
Decrease the Gradient Slope: The most effective strategy is to "flatten" the gradient during the time window where the critical pair elutes.[4][12] By slowing the rate of increase of the organic solvent, you give the co-eluting compounds more time to separate on the column.
-
Introduce an Isocratic Hold: For very difficult separations, you can insert a short isocratic step into the gradient.[4] Holding the mobile phase composition constant at the point just before your critical pair elutes can significantly enhance their resolution.
Q6: Can adjusting the flow rate resolve my co-eluting peaks?
A6: Yes, adjusting the flow rate can improve resolution, primarily by affecting column efficiency (N).
-
Causality: In most cases, lowering the flow rate will improve resolution.[13] It allows more time for the analytes to partition between the mobile and stationary phases, leading to more efficient separation and narrower peaks. However, this comes at the cost of longer analysis times.
-
Practical Tip: Conversely, increasing the flow rate will decrease run time but may reduce resolution.[13] The optimal flow rate balances efficiency with analysis time. This relationship is described by the van Deemter equation.
Q7: How does changing the column temperature impact resolution?
A7: Temperature affects chromatography in several ways and can be a useful tool for optimization.
-
Efficiency and Pressure: Increasing the column temperature lowers the viscosity of the mobile phase, which reduces system backpressure and can lead to sharper peaks (higher efficiency).[5][14]
-
Retention and Selectivity: Higher temperatures generally decrease retention times as analytes become more soluble in the mobile phase.[14] Importantly, temperature can also alter selectivity, sometimes in unpredictable ways, potentially improving the separation of a critical pair.[13][14] It is often beneficial to operate at a stable, elevated temperature (e.g., 40-60 °C) to ensure reproducibility and high efficiency.[5]
Part 3: Changing the Playing Field - Stationary Phase and Advanced Solutions
If optimizing the mobile phase and method parameters is insufficient, the next logical step is to alter the stationary phase or employ more advanced chromatographic techniques.
Q8: When should I try to improve resolution by increasing column efficiency (N)?
A8: If your peaks are moderately overlapped but show some separation, increasing the column's efficiency can often provide the necessary resolution.[5] Higher efficiency leads to sharper (narrower) peaks, which are easier to resolve. There are two primary ways to increase N:
-
Use a Longer Column: Doubling the column length will roughly double the efficiency, but it will also double the analysis time and backpressure.[7]
-
Use a Column with Smaller Particles: This is a highly effective way to boost efficiency.[5][13] Columns packed with smaller particles (e.g., sub-2 µm) or superficially porous (core-shell) particles generate significantly more theoretical plates, resulting in sharper peaks and better resolution.[4]
Q9: I've exhausted my options with mobile phase and method parameters. When is it time to change the column chemistry?
A9: When you have a severe selectivity (α) problem, meaning your analytes interact with the current stationary phase in a very similar manner, changing the column chemistry is often the best solution.[1][5]
-
Causality: Different stationary phases provide different separation mechanisms. A standard C18 column separates primarily based on hydrophobicity. If your co-eluting compounds have similar hydrophobicity, a C18 column may never resolve them.
-
Alternative Chemistries: Consider a column with a different type of interaction. For example:
-
Phenyl-Hexyl: Offers pi-pi interactions, which is excellent for separating aromatic or unsaturated compounds.[4]
-
Cyano (CN): Can be used in both reversed-phase and normal-phase modes and provides different selectivity based on dipole-dipole interactions.[4]
-
Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds and offer unique selectivity.
-
The Resolution Equation: A Balancing Act
Caption: The relationship between Resolution (Rs) and its three core factors.
Q10: My sample is extremely complex (e.g., a peptide map, natural product extract), and 1D-LC is simply not enough. What are my options?
A10: For highly complex samples where co-elution is unavoidable with single-column chromatography, two powerful advanced techniques are available.
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique provides a massive increase in peak capacity and resolving power by combining two independent (or "orthogonal") separation mechanisms.[15][16] Fractions from the first dimension (column) are automatically transferred to a second dimension column with different chemistry.[17] This is exceptionally effective for separating analytes that co-elute in the first dimension.[18]
-
Mass Spectrometry with Deconvolution: For GC-MS and LC-MS, if chromatographic resolution cannot be fully achieved, mathematical deconvolution algorithms can be used.[19] These algorithms analyze the mass spectral data across an overlapping peak cluster to extract the pure mass spectra of the individual components, allowing for their identification and quantification even when they are not physically separated on the column.[3][20][21]
Part 4: Data & Protocols
Table 1: Summary of Parameter Adjustments and Their Primary Effect on Resolution
| Parameter Adjusted | Primary Factor Affected | Typical Outcome on Chromatogram | Key Considerations |
| Decrease % Organic | Retention Factor (k) ↑ | Increases retention time for all peaks. | Ideal for peaks eluting too early.[2] |
| Change Organic Modifier | Selectivity (α) ↔ | Changes relative peak spacing and elution order. | Most powerful tool for resolving overlapping peaks.[4][5] |
| Adjust Mobile Phase pH | Selectivity (α) ↔ / Peak Shape | Changes retention and improves shape for ionizable analytes. | Critical for compounds with pKa near mobile phase pH.[10] |
| Decrease Gradient Slope | Selectivity (α) ↑ | Increases separation between closely eluting peaks in a specific region. | Targeted approach for critical pairs in a gradient run.[4] |
| Decrease Flow Rate | Efficiency (N) ↑ | Increases resolution for all peaks; peaks become sharper. | Increases analysis time.[13] |
| Increase Temperature | Efficiency (N) ↑ / Selectivity (α) ↔ | Decreases run time; can change selectivity and improve peak shape. | Reduces system pressure; must be stable.[5][14] |
| Increase Column Length | Efficiency (N) ↑ | Increases resolution for all peaks. | Significantly increases run time and backpressure.[7] |
| Decrease Particle Size | Efficiency (N) ↑↑ | Dramatically increases resolution for all peaks. | Requires a system capable of handling higher backpressure (UHPLC).[5] |
| Change Column Chemistry | Selectivity (α) ↔↔ | Fundamentally changes the separation mechanism and elution order. | The ultimate solution for severe selectivity issues.[1][4] |
Experimental Protocol: Systematic Gradient Optimization for a Critical Pair
This protocol outlines a systematic approach to resolving a known co-eluting peak pair within a gradient method.
-
Initial Scouting Run:
-
Perform your standard gradient run (e.g., 5% to 95% B in 20 minutes).
-
Identify the retention time (t_R) and the approximate %B at which your critical peak pair elutes. Let's assume this is at t_R = 12 minutes, corresponding to 50% B.
-
-
Flatten the Gradient:
-
Modify the gradient to slow the rate of change around the elution point of the critical pair.
-
Original Segment: 40% B at 10 min to 60% B at 14 min (Slope = 5%/min).
-
New Segment 1 (Slower Slope): Design a new gradient where the slope is halved in this region. For example:
-
Hold at 40% B until 10 min.
-
Ramp from 40% B to 60% B from 10 min to 18 min (Slope = 2.5%/min).
-
Ramp quickly to 95% B to finish the run.
-
-
Rationale: This gives the co-eluting peaks twice the "time" within the critical mobile phase composition range to separate.[12]
-
-
Introduce an Isocratic Hold (If Necessary):
-
If flattening the gradient is still insufficient, introduce an isocratic hold just before the elution of the critical pair.
-
Based on the scouting run, the pair starts eluting around 48-50% B.
-
New Segment 2 (Isocratic Hold):
-
Ramp to 47% B and arrive at 11 min.
-
Hold at 47% B for 3-5 minutes.
-
Resume the gradient ramp to 95% B.
-
-
Rationale: The isocratic hold maximizes the time the analytes spend under conditions where their separation is most effective.[4]
-
-
Evaluate and Finalize:
-
Compare the chromatograms from each step.
-
Assess the resolution (Rs) of the critical pair. A value ≥ 1.5 is desired.
-
Choose the method that provides the best balance of resolution and analysis time.
-
References
- The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific.
- How Do You Improve Resolution In Gas Chromatography? (2022). Axion Labs.
- Deconvolution of a three-component co-eluting peak cluster in gas chromatography-mass spectrometry. (n.d.). Analyst (RSC Publishing).
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025). LCGC North America.
- Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives. (n.d.). Benchchem.
- Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
- Methods for Changing Peak Resolution in HPLC. (2025). Chrom Tech, Inc.
- How can I improve the resolution of the peaks in gas chromatography? (2015). ResearchGate.
- Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- ADAP-GC 3.0: Improved Peak Detection and Deconvolution of Co-eluting Metabolites from GC/TOF-MS Data for Metabolomics Studies. (n.d.). PMC.
- Crucial Role of Mobile Phase Composition in Chromatography. (2023). Longdom Publishing.
- Adding more Power to your GC-MS Analysis through Deconvolution. (2016). Crawford Scientific.
- 2D-Liquid Chromatography: Principles & Uses. (2025). Phenomenex.
- Chromatographic Deconvolution. (2016). SpectralWorks.
- Use of 2D-Liquid Chromatography in GMP Regulated Laboratories. (n.d.). Agilent.
- Oligos Made Easy Part 9: 2D-LC. (2025). KNAUER.
- How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). BÜCHI Labortechnik AG.
- Effect of mobile phase pH on sensitivity and resolution of peaks. (n.d.). ResearchGate.
- Two-Dimensional Liquid Chromatography Applications in Biopharmaceutical Analysis. (2025). LCGC International.
- Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025). Bitesize Bio.
- How Does Column Temperature Affect HPLC Resolution? (2025). Chrom Tech, Inc.
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 8. longdom.org [longdom.org]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. chromtech.com [chromtech.com]
- 15. 2D-Liquid Chromatography: Principles & Uses | Phenomenex [phenomenex.com]
- 16. Oligos Made Easy Part 9: 2D-LC [knauer.net]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ADAP-GC 3.0: Improved Peak Detection and Deconvolution of Co-eluting Metabolites from GC/TOF-MS Data for Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deconvolution of a three-component co-eluting peak cluster in gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. spectralworks.com [spectralworks.com]
Technical Support Center: Optimizing Enantioselective Synthesis
Introduction: The Pursuit of the Perfect Excess
Welcome to the Advanced Synthesis Support Center. In drug development, "close enough" is a regulatory failure. A 90% enantiomeric excess (
This guide is not a textbook; it is a troubleshooting engine. We move beyond basic "screening" to the mechanistic levers that drive optical purity: Non-Linear Effects (NLE) , Solvent-Solute Dispersion , and Dynamic Kinetic Resolution (DKR) .
Module 1: Catalyst & Ligand Optimization
The Core Directive: Beyond "Trial and Error"
When your screening hits a ceiling (e.g., 80%
Technical Insight: Non-Linear Effects (NLE)
In many organometallic and organocatalytic systems, the relationship between the enantiomeric purity of the ligand (
-
Positive NLE (+NLE): A ligand with 50%
might yield a product with 90% . This "Asymmetric Amplification" suggests the formation of heterochiral dimers (meso-dimers) that are inactive or slower than the homochiral active catalyst. -
Negative NLE (-NLE): High ligand purity yields disproportionately low product purity. This often indicates that the heterochiral complex is more reactive than the homochiral one.
Actionable Protocol: The NLE Diagnostic
-
Prepare Ligand Blends: Create catalyst mixtures with varying
(e.g., 20%, 50%, 80%, 100%). -
Run Standard Reaction: Keep all other variables (temp, conc, time) constant.
-
Plot Data:
(y-axis) vs. (x-axis).[1]
Module 2: The Reaction Environment
Solvent & Temperature: Tuning the Transition State
Solvents are not just media; they are ligands. The dielectric constant (
Troubleshooting "The Racemic Background"
A common cause of low
Diagnostic Step: Run the reaction without the chiral catalyst.
-
If conversion > 5% in 1 hour: Background reaction is too fast.
-
Fix: Lower temperature (
).-
Why? The enantioselective pathway usually has a lower activation energy (
) than the racemic background ( ). Lowering exponentially favors the lower energy pathway (Arrhenius equation).
-
Data Summary: Solvent Class Effects
| Solvent Class | Interaction Type | Effect on | Recommendation |
| Non-polar (Toluene, Hexane) | Dispersion / | Often maximizes | First Choice for ion-pairing catalysis. |
| Ethereal (THF, MTBE) | Lewis Basic Coordination | Can disrupt metal-ligand binding; may lower | Use if solubility is limiting; test MTBE over THF. |
| Chlorinated (DCM, CHCl | H-bond Donor (weak) | Good for H-bond donor catalysts (e.g., thioureas). | Avoid in radical mechanisms if H-abstraction is a risk. |
| Alcohols (MeOH, IPA) | H-bond Donor/Acceptor | Promotes Solvolysis; can reverse selectivity. | Critical for Dynamic Kinetic Resolution . |
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for troubleshooting low enantioselectivity.
Figure 1: Decision matrix for diagnosing the root cause of low enantiomeric excess.
Module 4: Analysis & Purification
Protocol: Crystallization-Induced Diastereomer Transformation (CIDT)
When synthesis limits are reached (e.g., 90%
Prerequisites:
-
The substrate must have a labile stereocenter (epimerizable) OR be in equilibrium with an achiral intermediate.
-
A chiral resolving agent (auxiliary) must form a diastereomeric salt/adduct.
-
One diastereomer must be significantly less soluble than the other.
Step-by-Step Methodology:
-
Screening: Mix racemate with chiral acids/bases (e.g., Tartaric acid, Betti base) in various solvents. Look for rapid precipitation.
-
Solubility Test: Heat the suspension. The solid should dissolve (epimerization in solution) and reprecipitate upon cooling.
-
The Drive: Add a catalytic amount of epimerization agent (e.g., aldehyde for amines, weak base for acidic protons).
-
Isolation: Filter the solid. The solution equilibrium constantly replenishes the precipitating diastereomer (Le Chatelier’s principle).
Troubleshooting & FAQs
Q1: My Chiral HPLC shows a single broad peak instead of two resolved enantiomers. Is my column broken?
-
Diagnosis: This is often due to strong interaction sites on the stationary phase causing peak tailing, or "additive memory."
-
Fix:
-
Add Modifiers: For basic analytes (amines), add 0.1% Diethylamine (DEA) or Ethanolamine . For acidic analytes, add 0.1% TFA or Acetic Acid . This masks secondary interaction sites.
-
Check Sample Solvent: Dissolve your sample in the mobile phase.[4] Injecting a sample dissolved in DMSO onto a Hexane/IPA column can destroy peak shape.
-
Temperature: Lower flow rate and higher temperature can sometimes improve mass transfer kinetics on polysaccharide columns, sharpening peaks.
-
Q2: I scaled up my reaction (100mg to 10g) and the
-
Diagnosis: Heat transfer inefficiency or concentration gradients.
-
Reasoning: Asymmetric reactions are highly exothermic. At 10g, the internal temperature might spike 5-10°C higher than the bath temperature, activating the racemic background pathway.
-
Fix:
-
Dose reagents slowly (semi-batch mode) to manage exotherm.
-
Increase stirring rate to ensure rapid heat dissipation.
-
Re-verify the internal temperature using a probe, not just the bath thermometer.
-
Q3: Can I use "Wet" solvents?
-
It depends.
-
Lewis Acid Catalysis (Ti, Al, B):Strictly Anhydrous. Water kills the catalyst or hydrolyzes the ligand.
-
Organocatalysis (H-bonding): Trace water can actually improve
by bridging the transition state or acting as a proton shuttle. -
Phase Transfer Catalysis: Water is required.
-
Module 5: Mechanism of Kinetic Resolution
Understanding the difference between Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) is vital for yield optimization.
Figure 2: Kinetic Resolution (KR) vs. Dynamic Kinetic Resolution (DKR).
References
-
Non-Linear Effects in Asymmetric Catalysis: Satyanarayana, T., et al. "Nonlinear Effects in Asymmetric Catalysis."[5][6] Angewandte Chemie International Edition, 2009.[5] [Link]
-
Crystallization-Induced Diastereomer Transformation: St-Jean, F., et al. "Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate."[7] Reaction Chemistry & Engineering, 2023. [Link]
-
Mechanistic Analysis of Catalytic Cascades: Blackmond, D. G. "Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions." ACS Catalysis, 2022. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
Technical Support Center: Refining Purification Steps to Remove Unreacted Precursors
Welcome to the Technical Support Center for purification challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet critical task of removing unreacted precursors from their reaction mixtures. The following question-and-answer format directly addresses specific issues and provides in-depth, field-proven insights to streamline your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
How do I choose the most effective initial purification technique to remove unreacted starting materials?
The selection of an appropriate purification method is paramount and depends on the physicochemical properties of your desired product versus those of the unreacted precursors.[1][2] A logical approach involves a preliminary assessment of these properties.
Decision-Making Workflow:
Caption: A workflow for selecting an initial purification technique.
In-depth Explanation:
-
For solid products: If your product is a solid and exhibits different solubility characteristics compared to the starting material, recrystallization is often the most efficient first step.[2] This technique leverages the principle that the solubility of most solids increases with temperature.[3][4]
-
For liquid products: When dealing with a liquid product, a significant difference in boiling points (ideally >70-100 °C) between the product and the unreacted precursor makes distillation a suitable choice.[2]
-
For differing polarities: If your product and starting material have distinct polarities, column chromatography is a highly versatile and widely applicable method.[2][5]
-
For acidic or basic precursors: The presence of acidic or basic functional groups in the unreacted starting material allows for its selective removal through acid-base liquid-liquid extraction .[2] This involves washing an organic solution of the crude product with an aqueous acid or base to ionize and extract the impurity.
My solid product is contaminated with an insoluble starting material. How do I proceed with recrystallization?
This is a common scenario where a hot filtration step during the recrystallization process is crucial.
Experimental Protocol: Recrystallization with Hot Filtration
-
Dissolution: In an Erlenmeyer flask, add the impure solid and the minimum amount of a suitable hot solvent required to completely dissolve your desired product. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures.[6][7]
-
Hot Filtration: While the solution is still hot, quickly filter it through a pre-heated funnel containing fluted filter paper.[2] This will remove the insoluble starting material, which will be trapped on the filter paper.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.[3]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2][8]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities and then dry them thoroughly.[3][6]
During column chromatography, my product and the unreacted starting material are co-eluting. What are my options?
Co-elution, where two or more compounds elute from the column at the same time, is a frequent challenge in chromatography.[9][10] Here's a systematic approach to troubleshoot this issue:
Troubleshooting Co-elution in Flash Chromatography:
| Problem | Potential Cause | Solution |
| Overlapping Peaks/Shoulder on Peak | Poor selectivity of the mobile phase. | Optimize the solvent system. Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a significant difference in Rf values (ideally >0.2) between your product and the precursor.[2] Consider switching to a solvent system with a different selectivity (e.g., from an ethyl acetate/hexane system to a dichloromethane/methanol system).[2] |
| Broad Peaks | Column overloading or poor column packing. | Reduce the sample load. Overloading the column can lead to band broadening and poor separation. Ensure the column is packed uniformly without any channels or cracks.[2] |
| Persistent Co-elution | Similar polarities of the product and precursor. | Change the stationary phase. If optimizing the mobile phase is ineffective, switching the stationary phase chemistry can provide the necessary selectivity. For example, if you are using silica gel (normal phase), consider using a reverse-phase column (like C18) or alumina. |
Visualizing Co-elution:
A shoulder on a peak is a common indicator of co-elution.[9][10]
Caption: Ideal peak separation versus a peak with a shoulder indicating co-elution.
How can I effectively remove a highly polar unreacted precursor from my non-polar product?
This is a scenario where the significant difference in polarity can be exploited for a straightforward separation.
Recommended Techniques:
-
Liquid-Liquid Extraction: This is often the simplest and most effective method.[2] You can wash an organic solution of your crude product with water or brine. The highly polar starting material will preferentially partition into the aqueous layer, which can then be separated and discarded.[11][12][13][14]
-
Short Plug of Silica Gel: Passing your reaction mixture through a short column ("plug") of silica gel can be very effective. The polar precursor will be strongly adsorbed onto the silica, while your non-polar product will elute quickly with a non-polar solvent.[2]
What is "quenching" and how can it help in removing unreacted precursors?
Quenching is the process of deactivating any remaining reactive reagents in a reaction mixture.[15][16] This is often done by adding a substance that will react with the excess precursor to form a more easily removable or benign compound.
When to Use Quenching:
-
Highly Reactive Precursors: For reactions involving highly reactive reagents like strong reducing agents (e.g., lithium aluminum hydride) or organometallics, quenching is a critical safety step to prevent uncontrolled reactions during workup.[15][17]
-
Facilitating Purification: Quenching can be strategically used to alter the properties of the unreacted precursor to simplify its removal. For example, reacting an electrophilic precursor with a nucleophilic quenching agent can make it more polar and thus more easily removed by an aqueous wash.[18]
General Quenching Protocol:
-
Cool the reaction mixture: Quenching is often exothermic, so it's crucial to cool the reaction flask in an ice bath before adding the quenching agent.[15]
-
Slow, controlled addition: Add the quenching agent dropwise with vigorous stirring. Be vigilant for any signs of a vigorous reaction, such as gas evolution or a rapid temperature increase.[15]
-
Ensure complete reaction: Allow the mixture to stir for a sufficient amount of time after the addition is complete to ensure all the reactive precursor has been consumed.
Can Solid-Phase Extraction (SPE) be used to remove unreacted starting materials?
Yes, Solid-Phase Extraction (SPE) is a powerful technique for sample cleanup and can be very effective for removing unreacted precursors.[19][20][21][22] SPE utilizes a solid sorbent packed in a cartridge to selectively retain either the desired product or the impurities.
How SPE Works for Precursor Removal:
-
Conditioning: The SPE cartridge is first conditioned with a solvent to activate the sorbent.[23]
-
Loading: The crude reaction mixture is loaded onto the cartridge.
-
Washing: A wash solvent is passed through the cartridge to remove weakly bound impurities.
-
Elution: A stronger solvent is then used to elute the desired compound, leaving the more strongly retained precursor on the sorbent (or vice-versa).
Advantages of SPE:
-
High Selectivity: A wide variety of sorbent chemistries are available, allowing for highly selective separations.
-
Reduced Solvent Consumption: SPE typically uses less solvent than traditional liquid-liquid extraction.[20]
-
Amenable to Automation: SPE can be easily automated for high-throughput applications.
References
- Recrystallization I 10. (n.d.).
- Recrystallization. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025).
- Solvent Extraction Techniques - Organomation. (n.d.).
- Recrystallization - Chemistry LibreTexts. (2023).
- Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022).
- How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. (n.d.).
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025).
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.).
- What are the criteria for selecting a purification method? - TutorChase. (n.d.).
- Liquid-Liquid Extraction: An Overview | Syrris. (n.d.).
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Liquid–liquid extraction - Wikipedia. (n.d.).
- Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - Unacademy. (n.d.).
- Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. (n.d.).
- Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing - Biotage. (n.d.).
- Optimizing flash chromatography method - Biotage - YouTube. (2024).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
- Enabling facile, rapid and successful chromatographic Flash purification - Chromatography Today. (n.d.).
- How to improve efficiency on flash chromatography : r/chemistry - Reddit. (2017).
- Solid-phase extraction - Wikipedia. (n.d.).
- Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
- Purification strategies to remove starting material impurities - Benchchem. (n.d.).
- Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
- Sample Preparation – Manual Solid Phase Extraction - SCION Instruments. (n.d.).
- Understanding Compound Purification Practices - Moravek. (n.d.).
- methods of purification of organic compounds - BYJU'S. (2019).
- Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. (2022).
- Full article: Honey-assisted synthesis of CuFe2O4 nano pebbles: a sustainable approach to photocatalytic and antibacterial activity - Taylor & Francis. (2026).
- Resolving co-elution problems in chromatographic analysis of alkylphenols - Benchchem. (n.d.).
- How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester. (n.d.).
- Solid-Phase Extraction - Chemistry LibreTexts. (2023).
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025).
- Solid-Phase Extraction (SPE) - Veeprho. (2024).
- Organic Compound Purification Guide | PDF | Distillation | Chromatography - Scribd. (n.d.).
- Solid Phase Extraction Guide | Thermo Fisher Scientific - US. (n.d.).
- US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents. (n.d.).
- What is the purpose of a quench? : r/chemistry - Reddit. (2023).
- Quenching Reactions: Aluminum based reactions - Chemistry LibreTexts. (2025).
- How to Add Reagents to a Reaction - Department of Chemistry : University of Rochester. (n.d.).
- Organic Chemistry: Separations & Purifications | MCAT Crash Course - YouTube. (2023).
- How can I remove unreacted acids and prepare pure HAuCl4? - ResearchGate. (2015).
- Organic synthesis by quench reactions - PubMed. (n.d.).
- Effects of Activation Barriers on Quenching to Stabilize Prebiotic Chemical Systems - PMC. (n.d.).
- List of purification methods in chemistry - Wikipedia. (n.d.).
- Separation and purification | Definition, Technology, Methods, & Facts - Britannica. (n.d.).
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. praxilabs.com [praxilabs.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. organomation.com [organomation.com]
- 12. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 13. syrris.com [syrris.com]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 19. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 20. Solid Phase Extraction Explained [scioninstruments.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. veeprho.com [veeprho.com]
Validation & Comparative
structure-activity relationship (SAR) comparison with PMMA and PMA
Executive Summary: The "Dr. Death" Analogues
In the landscape of substituted amphetamines, Para-Methoxyamphetamine (PMA) and Para-Methoxy-N-methylamphetamine (PMMA) represent a critical intersection of structural chemistry and clinical toxicology. Often illicitly sold as MDMA ("Ecstasy"), these compounds exhibit a steep dose-response curve and a narrow therapeutic index.
As researchers, we must understand the Structure-Activity Relationship (SAR) that differentiates them. While PMA is a potent, direct Monoamine Oxidase A (MAO-A) inhibitor and serotonin releaser, PMMA acts as a "metabolic time bomb." The addition of the N-methyl group in PMMA alters its lipophilicity and metabolic stability, delaying the onset of psychoactive effects and leading to inadvertent overdose—a phenomenon that has earned them the street moniker "Dr. Death."
This guide dissects the pharmacological divergence caused by that single methyl group, supported by experimental data and validated protocols.
Structural Chemistry & SAR Analysis[1][2][3][4][5]
The core difference lies in the amine tail. Both molecules share a phenethylamine backbone with a methoxy group at the para (4) position.
-
PMA (4-MA): Primary amine. High affinity for the catalytic site of MAO-A due to minimal steric hindrance.
-
PMMA (4-MMA): Secondary amine (N-methylated). The methyl group increases lipophilicity (LogP) but introduces steric bulk that slightly reduces affinity for the MAO-A active site compared to PMA.
Key SAR Implications
-
MAO Inhibition: The primary amine (PMA) fits tightly into the hydrophobic pocket of MAO-A. N-methylation (PMMA) hinders this binding, making PMMA a weaker MAO inhibitor in vitro. However, in vivo N-demethylation converts PMMA back into PMA, leading to delayed, cascading toxicity.
-
Transporter Selectivity: Both compounds are selective for the Serotonin Transporter (SERT) over Dopamine (DAT) and Norepinephrine (NET) transporters. The 4-methoxy substituent is the structural determinant for this serotonergic selectivity.
Comparative Pharmacological Data
The following data summarizes the inhibition of monoamine uptake and enzyme activity. Note the distinct potency of PMA regarding MAO-A inhibition.
Table 1: In Vitro Inhibition Profiles (IC50 Values)
| Target Protein | Parameter | PMA (Primary Amine) | PMMA (Secondary Amine) | SAR Note |
| SERT (Serotonin) | Uptake IC50 | ~1.5 µM | ~4.0 µM | N-methylation slightly reduces SERT affinity. |
| DAT (Dopamine) | Uptake IC50 | >10 µM | >30 µM | Both have weak dopaminergic affinity compared to MDMA. |
| NET (Norepinephrine) | Uptake IC50 | ~2.0 µM | ~5.0 µM | Moderate NET affinity contributes to cardiovascular instability. |
| MAO-A | Inhibition IC50 | 0.2 - 1.5 µM | 15 - 30 µM | CRITICAL: PMA is a potent MAO-A inhibitor; PMMA is weak until metabolized. |
| MAO-B | Inhibition IC50 | >50 µM | >100 µM | Both are selective for MAO-A over MAO-B. |
Data synthesized from Simmler et al. (2014) and Hysek et al. (2012).
Metabolic Fate & Toxicity Pathway
Understanding the metabolism is essential for interpreting the toxicity profile. PMMA is not just a drug; it is a prodrug for PMA.
Diagram 1: Metabolic Activation & Serotonin Syndrome Cascade
Figure 1: The metabolic pathway illustrating the conversion of PMMA to PMA via CYP2D6, leading to synergistic MAO-A inhibition and Serotonin Syndrome.
Experimental Protocol: Monoamine Uptake Inhibition Assay
Objective
Determine the IC50 of PMMA/PMA for inhibiting the uptake of [3H]-Serotonin into HEK293 cells stably expressing human SERT.
Materials
-
Cell Line: HEK293 stably transfected with hSERT.
-
Radioligand: [3H]-5-HT (Serotonin), specific activity ~80 Ci/mmol.
-
Reference Inhibitor: Fluoxetine (Positive Control).
-
Buffer: Krebs-Ringer Bicarbonate (KRB) buffer, pH 7.4.
Workflow Diagram
Figure 2: Step-by-step workflow for the high-throughput Monoamine Uptake Inhibition Assay.
Detailed Methodology
-
Preparation: Seed HEK293-hSERT cells at a density of 40,000 cells/well in Poly-D-Lysine coated 96-well plates 24 hours prior to assay.
-
Compound Dilution: Prepare serial dilutions of PMMA and PMA in KRB buffer. Range: 1 nM to 100 µM.
-
Control Validation: Include Fluoxetine (10 µM) as a non-specific uptake blocker (blank) and Vehicle (DMSO <0.1%) as Total Uptake.
-
-
Pre-incubation: Remove culture medium. Wash cells once with warm KRB. Add 50 µL of diluted test compound. Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Uptake Phase: Add 50 µL of [3H]-5-HT (final concentration 5 nM). Incubate for exactly 6 minutes at room temperature.
-
Expert Insight: We use 6 minutes because uptake is linear in this timeframe. Longer incubations risk internalization artifacts.
-
-
Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRB. The cold temperature halts transporter conformational changes immediately.
-
Quantification: Lyse cells with 100 µL 0.1 N NaOH. Transfer to scintillation vials with 3 mL cocktail. Count CPM (Counts Per Minute).
-
Analysis: Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.
Scientific Interpretation & Safety Warning
The danger of PMMA is mechanistic. Because it is a weaker uptake inhibitor and weaker MAO inhibitor than PMA initially, the user does not feel the "rush" associated with MDMA or PMA. This leads to re-dosing.
Once the CYP2D6 enzyme converts the accumulated PMMA into PMA, the system is overwhelmed. The result is a dual-action toxicity:
-
Massive Serotonin Release: Via SERT reversal.
-
Metabolic Blockade: The newly formed PMA inhibits MAO-A, preventing the breakdown of the released serotonin.
References
-
Simmler, L. D., et al. (2014).[1] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology.
-
Hysek, C. M., et al. (2012). "Duloxetine inhibits effects of MDMA ('ecstasy') in vitro and in humans." PLoS One.
- Shulgin, A. T. (1991). "PIHKAL: A Chemical Love Story." Transform Press.
-
Steele, T. D., et al. (1992). "Stereochemical effects of 3,4-methylenedioxymethamphetamine (MDMA) and related amphetamine derivatives on inhibition of uptake of [3H]monoamines." Biochemical Pharmacology.
-
Vevelstad, M., et al. (2012). "PMMA metabolism in human liver microsomes." Forensic Science International.
Sources
comparative pharmacokinetics of N-ethyl-1-(4-methoxyphenyl)propan-1-amine vs structural isomers
This guide provides an in-depth comparative analysis of the pharmacokinetics (PK) and structural differentiation of N-ethyl-1-(4-methoxyphenyl)propan-1-amine (a benzylic amine) versus its psychoactive structural isomer, N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA, an amphetamine derivative).
Subject: N-ethyl-1-(4-methoxyphenyl)propan-1-amine
Synonyms: N-ethyl-alpha-ethyl-4-methoxybenzylamine; "Iso-PMEA" Class: Benzylic Amine / Designer Impurity Primary Comparator: PMEA (para-methoxy-ethylamphetamine)
Executive Summary & Structural Logic
In forensic toxicology and drug development, the distinction between benzylic amines (amine at C1) and phenethylamines/amphetamines (amine at C2) is critical. While they are isobaric (same mass, C12H19NO), their pharmacological fates are diametrically opposed.
-
The Target (Benzylic Isomer): Characterized by the amine group attached to the benzylic carbon (C1). This position renders the molecule highly susceptible to oxidative deamination, resulting in rapid clearance and negligible central nervous system (CNS) stimulant activity.
-
The Comparator (PMEA): Characterized by the amine at C2 (protected by an alpha-methyl group relative to the chain end). This "amphetamine" scaffold resists deamination, allowing for BBB penetration, transporter interaction, and prolonged half-life.
Structural Divergence Diagram
The following diagram illustrates the critical structural and metabolic bifurcation between the two isomers.
Caption: Structural bifurcation showing the rapid metabolic inactivation of the benzylic isomer (Target) versus the bioactivation/persistence of the amphetamine isomer (Comparator).
Pharmacokinetic Profile: Absorption, Metabolism, Excretion (AME)
Metabolic Stability (The "Benzylic Trap")
The defining pharmacokinetic feature of N-ethyl-1-(4-methoxyphenyl)propan-1-amine is its metabolic instability .
-
Mechanism: The C1-amine bond is chemically activated by the adjacent phenyl ring. Enzymes such as Monoamine Oxidase B (MAO-B) and specific tissue transaminases facilitate the abstraction of the benzylic proton. This leads to the formation of an imine intermediate, which spontaneously hydrolyzes back to the ketone (4-methoxypropiophenone).
-
Contrast with PMEA: In PMEA, the amine is at C2. The adjacent methyl group (alpha-methyl) sterically hinders MAO access. Consequently, PMEA is cleared primarily via hepatic CYP450 enzymes (N-dealkylation), a much slower process yielding a half-life of 4–6 hours (human estimated), whereas the benzylic isomer is likely cleared in <1 hour.
Comparative PK Parameters (Estimated)
| Parameter | Target: Benzylic Isomer | Comparator: PMEA (Amphetamine) | Causality |
| Primary Metabolism | Oxidative Deamination (Rapid) | N-Dealkylation (Slow) | Benzylic C-H bond lability vs. Steric hindrance. |
| Major Metabolite | 4-Methoxypropiophenone (Inactive) | PMA (Active/Toxic) | C-N bond cleavage vs. Alkyl group removal. |
| Bioavailability (F) | Low (<30% estimated) | High (>70%) | First-pass metabolism destroys benzylic amines. |
| Half-Life (t1/2) | Short (< 60 mins) | Moderate (4–8 hours) | Metabolic stability determines clearance rate. |
| BBB Penetration | Moderate (Lipophilic) | High (Lipophilic + Transporter substrate) | Both are lipophilic, but PMEA is a DAT substrate. |
Experimental Protocols for Differentiation
Researchers must validate which isomer they possess, as synthesis byproducts often yield mixtures. The following protocols ensure rigorous identification.
Mass Spectrometry Differentiation (GC-MS)
Standard Electron Ionization (EI) at 70eV produces distinct fragmentation patterns driven by "Alpha-Cleavage."
-
Protocol:
-
Dissolve 1 mg sample in MeOH.
-
Inject 1 µL into GC-MS (Split 1:20).
-
Column: DB-5ms or equivalent.
-
Analyze fragmentation ions.
-
-
Diagnostic Ions:
-
Target (Benzylic Isomer): The primary cleavage occurs between C1 and C2.
-
Base Peak: m/z164 (Fragment: [CH3O-Ph-CH=NH-Et]+). The charge is stabilized by the aromatic ring.
-
-
Comparator (PMEA): The primary cleavage occurs between C1 and C2 (benzyl bond).
-
Base Peak: m/z72 (Fragment: [CH3-CH=NH-Et]+). The charge is stabilized on the aliphatic amine fragment.
-
Secondary Peak: m/z 121 (Methoxybenzyl cation).
-
-
Microsomal Stability Assay (In Vitro PK)
To experimentally verify the "Benzylic Trap" hypothesis:
-
Preparation: Incubate 1 µM of test compound with human liver microsomes (HLM) (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (e.g., d5-PMEA).
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Expectation:
-
Target: Rapid depletion (>80% loss in 30 mins) with appearance of +16 Da (hydroxylation) or -29 Da (dealkylation) and +14 Da (ketone formation).
-
PMEA: Slow depletion (<20% loss in 30 mins).
-
References
-
Differenti
- Source: National Institutes of Health / Forensic Toxicology
- Context: Detailed MS fragmentation logic for methoxy-methyl-phenethylamines.
-
Link:
-
Metabolism of Benzylic Amines vs Amphetamines
- Source: Frontiers in Bioengineering
- Context: Enzymatic transamination of 1-phenylpropan-1-amine deriv
-
Link:
-
Mass Spectrometry of Amphetamine Isomers
- Source: ResearchG
- Context: NICI mass spectra of structural isomers including N-ethylbenzylamine.
-
Link:
Precision in Detection: A Comparative Guide to Cross-Reactivity in Immunoassay Drug Screens
Executive Summary: The Specificity Gap
In high-throughput drug screening, the trade-off between sensitivity and specificity is an immutable thermodynamic reality. While standard immunoassays (EMIT, CEDIA, ELISA) provide rapid, cost-effective screening, they rely on antibody recognition of specific molecular epitopes. When structural analogs—whether therapeutic drugs, metabolites, or dietary compounds—mimic these epitopes, cross-reactivity occurs, leading to false positives.[1]
This guide provides a technical comparison of major immunoassay platforms regarding their susceptibility to cross-reactivity and outlines a CLSI EP07-compliant experimental protocol for validating assay specificity.
Mechanistic Foundation: Why Cross-Reactivity Occurs
Cross-reactivity is not merely an error; it is a function of antibody affinity. Polyclonal antibodies (pAbs) recognize multiple epitopes on an antigen, increasing sensitivity but widening the net for interference. Monoclonal antibodies (mAbs) target a single epitope, yet if that epitope is conserved across a drug class (e.g., the phenethylamine backbone in amphetamines), specificity is compromised.
Visualizing the Mechanism
The following diagram illustrates the "Induced Fit" model where a structural analog (Interferent) successfully binds to the Antibody Paratope, triggering a signal indistinguishable from the Target Analyte.
Figure 1: Mechanism of competitive binding where structural analogs mimic the target analyte, occupying the paratope and generating a false-positive signal.
Platform Comparison: Susceptibility Analysis
When selecting an assay, understanding the kinetic differences between homogeneous and heterogeneous formats is crucial for predicting cross-reactivity profiles.
Table 1: Comparative Specificity Profile of Standard Screening Platforms
| Feature | EMIT (Enzyme Multiplied Immunoassay) | CEDIA (Cloned Enzyme Donor Immunoassay) | ELISA (Enzyme-Linked Immunosorbent Assay) | LC-MS/MS (Gold Standard) |
| Type | Homogeneous (No Wash) | Homogeneous (No Wash) | Heterogeneous (Wash Steps) | Physical Separation |
| Mechanism | Steric hindrance of enzyme activity upon binding. | Reassembly of enzyme fragments (Donor/Acceptor). | Antibody capture; unbound matrix washed away. | Mass-to-charge ratio (m/z) analysis. |
| Cross-Reactivity Risk | High. Susceptible to matrix effects and broad-spectrum analogs (e.g., LSD screens). | Moderate. Genetically engineered enzymes allow for better hapten design, reducing some interferences (e.g., better Amphetamine specificity). | Low-Moderate. Wash steps remove non-specific matrix interferences, but structural analogs remain a risk. | Negligible. Distinguishes compounds by molecular mass and fragmentation pattern. |
| Throughput | Ultra-High | Ultra-High | Medium | Low |
| Common False Positive | Ibuprofen (Cannabinoids - historical), Ofloxacin (Opiates). | Pseudoephedrine (Amphetamines - though improved over EMIT). | Sertraline (Benzodiazepines).[2] | N/A (False positives are rare/operator error). |
Experimental Protocol: Validating Specificity
To objectively evaluate a product's performance, you must conduct a controlled spiking study. This protocol is adapted from CLSI EP07 (Interference Testing in Clinical Chemistry) guidelines.
Phase A: Preparation
-
Matrix Selection: Use drug-free human urine (negative control). Ensure pH is physiological (4.5–8.0).
-
Stock Solutions: Prepare high-concentration stocks (1 mg/mL) of the potential interferent (e.g., Pseudoephedrine) in methanol or DMSO.
Phase B: The Spiking Workflow
Do not test the interferent alone. You must test it in the presence and absence of the target drug to check for both false positives and false negatives (suppression).
Figure 2: Workflow for testing interference. Testing at the cut-off is critical to detect if an interferent pushes a borderline sample over the threshold.
Phase C: Calculation
Cross-reactivity is expressed as the percentage of the target drug concentration that the interferent mimics.
Interpretation:
-
< 0.1%: Negligible interference.
-
> 1.0%: Significant. Requires warning in the package insert (IFU).
Field Insights: The "Usual Suspects"
When designing your study, prioritize these high-risk compounds. These are the most common sources of discordance between screening (Immunoassay) and confirmation (MS).
Table 2: High-Priority Interferents for Validation Panels
| Assay Class | Interferent (Compound) | Mechanism / Notes | Reference |
| Amphetamines | Pseudoephedrine / Ephedrine | Structural isomerism. High concentrations (OTC cold meds) can trigger positives in EMIT/CEDIA. | [1] |
| Amphetamines | Labetalol | Metabolite structurally mimics amphetamine backbone. | [2] |
| Opiates | Fluoroquinolones (Levofloxacin) | Structural similarity to morphinan ring in some polyclonal assays. | [3] |
| Opiates | Poppy Seeds | True positive for morphine/codeine, but "false" for abuse. SAMHSA raised cut-offs (2000 ng/mL) to mitigate this. | [4] |
| Benzodiazepines | Sertraline (Zoloft) | Metabolite cross-reactivity. Common in ELISA and LFA. | [5] |
| Methadone | Quetiapine (Seroquel) | Extensive metabolism creates artifacts that bind methadone antibodies. | [6] |
Conclusion
For the drug development professional, "performance" is not just sensitivity—it is the robustness of the assay against the chemical chaos of a biological matrix. While LC-MS/MS remains the gold standard for confirmation, selecting an immunoassay with a well-characterized cross-reactivity profile (e.g., choosing CEDIA over EMIT for amphetamines, or utilizing high-specificity ELISA kits) is critical for efficient screening.
Recommendation: Always verify positive immunoassay screens with a chromatographic method (GC-MS or LC-MS/MS) before issuing a final toxicological report.
References
-
Depriest, A., et al. (2013).[3] "Pseudoephedrine and False-Positive Immunoassay Urine Drug Tests for Amphetamine." Pharmacotherapy.[3] Link
-
Smith, M.L., et al. (1995). "Labetalol Cross-Reactivity with Three Commercial Amphetamine Immunoassays." Journal of Analytical Toxicology. Link
-
Baden, L.R., et al. (2001). "Fluoroquinolones and False-Positive Urine Screening for Opiates." JAMA. Link
-
SAMHSA. (2024). "Mandatory Guidelines for Federal Workplace Drug Testing Programs." Substance Abuse and Mental Health Services Administration.[4][5][6][7] Link
-
Nasky, K.M., et al. (2009). "False-Positive Urine Screening for Benzodiazepines: An Association with Sertraline?" Psychiatry (Edgmont). Link
-
Ellefsen, K.N., et al. (2017). "Quetiapine Cross-Reactivity in Methadone Immunoassays." Journal of Analytical Toxicology. Link
-
CLSI. (2018).[8] "EP07: Interference Testing in Clinical Chemistry, 3rd Edition." Clinical and Laboratory Standards Institute.[8][9][10] Link
Sources
- 1. researchgate.net [researchgate.net]
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- 3. semanticscholar.org [semanticscholar.org]
- 4. Mandatory Federal Workplace Drug Testing Guidelines – American Alliance Drug Testing [aadrugtesting.com]
- 5. wfqa.com [wfqa.com]
- 6. Federal Register :: Mandatory Guidelines for Federal Workplace Drug Testing Programs [federalregister.gov]
- 7. reginfo.gov [reginfo.gov]
- 8. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 9. mdcpp.com [mdcpp.com]
- 10. scribd.com [scribd.com]
Strategic Bioequivalence Assessment: Comparative Performance of Pharmaceutical Salt Forms
Executive Summary: The Salt Selection Paradox
In drug development, changing the salt form of an Active Pharmaceutical Ingredient (API) is a high-leverage strategy to modulate physicochemical properties like solubility and stability.[1] However, from a regulatory and bioequivalence (BE) perspective, this introduces a critical distinction: Different salts are Pharmaceutical Alternatives, not Pharmaceutical Equivalents.
While they contain the same active moiety, they do not necessarily share the same rate and extent of absorption.[2][3] This guide outlines the rigorous assessment framework required to bridge different salt forms, focusing on the mechanistic divergence between in vitro dissolution and in vivo exposure.
Mechanistic Foundation: Why Salts Behave Differently
To design a valid BE assessment, one must understand the "Spring and Parachute" effect and where it fails.
The Dissolution-Absorption Cascade
Salt forms are designed to create a "spring"—rapid dissociation that generates a supersaturated solution of the drug in the gastrointestinal (GI) tract. The "parachute" is the ability of the system (or formulation) to maintain this supersaturation long enough for absorption to occur before the drug precipitates back to its stable, lower-solubility free form.
Critical Failure Mode (Common Ion Effect): A Hydrochloride (HCl) salt may exhibit massive solubility in water but fail in vivo. Why? In the stomach (pH 1.2, high [Cl⁻]), the excess chloride ions can suppress the solubility of the HCl salt (Common Ion Effect), causing it to behave like the free base or precipitate prematurely.
Visualization: Salt Dissociation Dynamics
The following diagram illustrates the pathway from solid dosage form to systemic absorption, highlighting the critical risk points for salt forms.
Figure 1: The dynamic equilibrium of salt forms. Note the competing pathways between absorption and precipitation, influenced by the common ion effect.
Comparative Methodology: Experimental Protocols
To assess bioequivalence risk, we move beyond simple solubility to kinetic profiling.
Protocol A: pH-Dependent Equilibrium Solubility
Objective: Determine the pHmax (pH of maximum solubility) and identify the risk of disproportionation.
Workflow:
-
Buffer Preparation: Prepare standard buffers (pH 1.2, 4.5, 6.8) and a biorelevant medium (FaSSIF).
-
Saturation: Add excess salt to 10 mL of media in glass vials.
-
Equilibration: Shake at 37°C for 24 hours. Crucial Step: Measure pH at the end of the experiment. Salts can significantly alter the bulk pH.
-
Analysis: Filter (0.45 µm) and analyze via HPLC.
-
Solid State Verification: Analyze the residual solid via XRPD (X-Ray Powder Diffraction) to confirm if the salt converted to the free base (disproportionation).
Protocol B: Comparative Dissolution with f2 Analysis
Objective: Quantify the similarity of release profiles between the Reference (e.g., Free Base or Original Salt) and the Test (New Salt).
Parameters:
-
Apparatus: USP II (Paddle) at 50 RPM.
-
Media: 900 mL of pH 1.2, 4.5, and 6.8.
-
Sampling: 5, 10, 15, 20, 30, 45, 60 minutes (critical for capturing the initial "burst").
Calculations:
Calculate the Similarity Factor (
Where
Data Presentation: Hypothetical Case Study
Scenario: A developer is switching from a Free Base (Reference) to a Mesylate Salt (Test) to improve stability, while comparing against a Hydrochloride Salt (Alternative).
Table 1: Comparative Physicochemical & In Vitro Performance
| Parameter | Free Base (Ref) | Mesylate Salt (Test) | HCl Salt (Alt) | Interpretation |
| MW ( g/mol ) | 350.4 | 446.5 | 386.9 | Dose weight adjustment required. |
| Solubility (pH 1.2) | 0.05 mg/mL | 8.5 mg/mL | 2.1 mg/mL | HCl suppressed by gastric Cl⁻ ions. |
| Solubility (pH 6.8) | 0.01 mg/mL | 4.2 mg/mL | 4.0 mg/mL | Salts maintain advantage in intestinal pH. |
| Dissolution (15 min) | 25% | 92% | 65% | Mesylate shows "Very Rapid" release. |
| N/A | 32 (Fail) | 41 (Fail) | Neither is in vitro equivalent to Ref. | |
| Disproportionation | N/A | Low Risk | High Risk | HCl salt reverts to free base on tablet surface. |
Table 2: In Vivo PK Parameters (Beagle Dog, n=6)
| Parameter | Free Base (Ref) | Mesylate Salt (Test) | 90% CI (Test/Ref) | Bioequivalence Result |
| 450 ± 50 | 890 ± 85 | 185% - 210% | Fail (High) | |
| 2.5 | 0.8 | N/A | Faster onset. | |
| 2100 | 3800 | 170% - 190% | Fail (High) |
Analysis: The Mesylate salt is a superior pharmaceutical product (higher solubility, faster onset), but it is NOT bioequivalent . It effectively creates a new pharmacokinetic profile. This would require a 505(b)(2) NDA regulatory pathway, as it cannot be substituted for the Free Base as a generic equivalent without clinical justification.
Regulatory Decision Framework
Navigating the regulatory landscape for salt changes requires determining if a Biowaiver is possible or if a full Bioequivalence Study is mandated.
Regulatory Pathway Decision Tree
The following logic flow is based on FDA and ICH M9 guidance regarding BCS (Biopharmaceutics Classification System) based biowaivers.
Figure 2: Regulatory decision logic for salt form changes. Note that BCS Class 3 drugs generally do NOT qualify for biowaivers when the salt form changes.
References
-
Food and Drug Administration (FDA). (2020).[4] M9 Biopharmaceutics Classification System-Based Biowaivers: Guidance for Industry. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007).[5][6][7] Salt formation to improve drug solubility.[5][6][8][9][10][11] Advanced Drug Delivery Reviews, 59(7), 603–616.[5][6] Retrieved from [Link]
-
Food and Drug Administration (FDA). (2014). Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs.[3] Retrieved from [Link]
-
European Medicines Agency (EMA). (2010).[12] Guideline on the investigation of bioequivalence.[2][3][4][12] Retrieved from [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. fda.gov [fda.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. gmp-compliance.org [gmp-compliance.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serajuddin, A.T.M. (2007) Salt Formation to Improve Drug Solubility. Advanced Drug Delivery Reviews, 59, 603-616. - References - Scientific Research Publishing [scirp.org]
- 8. youtube.com [youtube.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjpdft.com [rjpdft.com]
- 12. moph.gov.lb [moph.gov.lb]
Comparative Guide: Receptor Selectivity of 2C-B vs. Classical Phenethylamines
Executive Summary
This guide provides a technical comparison of 2C-B , a quintessential 2,5-dimethoxy-4-substituted phenethylamine, against three structural analogs representing distinct pharmacological classes: Mescaline (the naturally occurring prototype), DOI (a high-potency amphetamine tool compound), and MDMA (a transporter-selective entactogen).
Key Technical Insight: While all four compounds share a phenethylamine backbone, 2C-B is distinguished by a "balanced" high-affinity profile for 5-HT
Structural Basis of Selectivity (SAR)
The selectivity profile of 2C-B is dictated by the substitution at the 4-position of the phenyl ring.
-
The 2,5-Dimethoxy Pattern: Essential for 5-HT
receptor recognition. -
The 4-Bromo Substitution (2C-B): The large, lipophilic bromine atom fills a hydrophobic pocket in the receptor (Val156 in 5-HT
), increasing affinity by ~100-fold compared to Mescaline. -
The Alpha-Methyl Group (DOI/MDMA): The addition of an
-methyl group (creating an amphetamine) generally protects against MAO degradation and can enhance potency, but often increases adrenergic binding.
Comparative SAR Table
| Compound | Backbone | 4-Position | Primary Mechanism | |
| 2C-B | Phenethylamine | Bromo (-Br) | H | 5-HT |
| Mescaline | Phenethylamine | Methoxy (-OMe) | H | 5-HT |
| DOI | Amphetamine | Iodo (-I) | Methyl | 5-HT |
| MDMA | Amphetamine | Methylenedioxy | Methyl | SERT/DAT/NET Releaser |
Receptor Binding Profiles ( Data)
The following data aggregates binding affinities (
Experimental Note: Values are derived from competition binding assays using human cloned receptors.
-
5-HT
Source: [ H]Ketanserin displacement (Antagonist label) or [ I]DOI (Agonist label). -
Transporter Source: [
H]Citalopram (SERT) / [ H]Mazindol (DAT).
Table 1: Comparative Binding Affinities ( in nM)[3]
| Receptor / Target | 2C-B (Focal) | Mescaline (Ref) | DOI (Tool) | MDMA (Control) |
| 5-HT | 1 - 10 | 3,000 - 6,000 | 0.5 - 2.0 | > 10,000 |
| 5-HT | 2 - 15 | 2,000 - 4,000 | 2.0 - 5.0 | > 10,000 |
| 5-HT | > 5,000 | 1,600 - 6,000 | > 10,000 | > 10,000 |
| SERT | > 10,000 | > 10,000 | > 10,000 | 600 |
| DAT | > 10,000 | > 10,000 | > 10,000 | 1,500 |
| Selectivity | 5-HT | Non-selective | 5-HT | Transporter Selective |
Interpretation:
-
2C-B displays nanomolar affinity for 5-HT
but is virtually inactive at transporters, distinguishing it from the neurotoxic potential of MDMA. -
Mescaline requires micromolar concentrations for activation, explaining the high human dosage (200-500 mg) compared to 2C-B (15-25 mg).
Functional Selectivity & Signaling Pathways[2][4][5][6][7][8]
Binding affinity does not equate to efficacy. 2C-B acts as a partial agonist at 5-HT
Signaling Cascade Diagram
The following diagram illustrates the bifurcation between G-protein signaling (canonical) and
Caption: Divergent signaling pathways at the 5-HT2A receptor. 2C-B exhibits biased agonism, favoring Gq-mediated Calcium flux over Beta-Arrestin recruitment compared to endogenous serotonin.
Experimental Protocols
To replicate the data above, the following self-validating protocols are recommended.
Protocol A: Radioligand Competition Binding (Affinity)
Objective: Determine
-
Membrane Prep: Use HEK293 cells stably expressing human 5-HT
. Homogenize in 50 mM Tris-HCl (pH 7.4). -
Ligand Selection:
-
Agonist State: Use [
I]DOI (0.5 nM). -
Antagonist State: Use [
H]Ketanserin (1.0 nM).
-
-
Incubation: Incubate membranes (20
g protein) with radioligand and competing 2C-B (10 to 10 M) for 60 min at 37°C. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Analysis: Calculate
via non-linear regression; convert to using the Cheng-Prusoff equation: .
Protocol B: Calcium Flux Assay (Functional Efficacy)
Objective: Measure
-
Cell Loading: Seed CHO-K1 cells expressing 5-HT
in 96-well black plates. Load with Fluo-4 AM calcium indicator dye for 45 min. -
Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) on a FLIPR or FlexStation.
-
Injection: Inject 2C-B (serial dilutions).
-
Readout: Record peak fluorescence change (
). -
Normalization: Normalize data as % of maximal 5-HT response (
).-
Expected 2C-B Result: Partial agonist (
~60-80%). -
Expected DOI Result: Full agonist (
~90-100%).
-
Comparative Workflow Visualization
The following diagram outlines the logical flow for profiling a new phenethylamine against the 2C-B standard.
Caption: High-Throughput Screening (HTS) workflow for categorizing novel phenethylamines based on the 2C-B archetype.
References
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens.[3] European Neuropsychopharmacology.[3][4]
-
Nichols, D. E. (2016). Hallucinogens. Pharmacological Reviews.
-
Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Type.[5] Journal of Pharmacology and Experimental Therapeutics.
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[6][7] Neuropharmacology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Solvent Selection: A Benchmark Comparison of Extraction Efficiencies
For researchers, scientists, and drug development professionals, the separation and purification of target molecules is a foundational step upon which entire projects are built. Solvent extraction, a technique centuries old, remains a critical and widely used method for isolating compounds of interest from complex matrices.[1] The deceptively simple principle of "like dissolves like" is the starting point for a cascade of decisions that profoundly impact yield, purity, and the overall efficiency of the extraction process.[2][3]
This guide moves beyond simplistic rules of thumb, providing an in-depth technical framework for rational solvent selection. We will explore the fundamental principles governing extraction, present comparative experimental data across a range of solvents and techniques, and offer standardized protocols to empower you to make informed, data-driven decisions in your own laboratory work.
Fundamental Principles Governing Extraction Efficiency
The success of any extraction protocol is dictated by a combination of thermodynamic and kinetic factors. Understanding these principles is paramount to troubleshooting and optimizing your separations.
-
Solubility, Polarity, and the Partition Coefficient: The efficiency of solvent extraction is rooted in the principle of partitioning. When a sample is introduced to two immiscible liquids (typically an aqueous and an organic solvent), a target compound will distribute itself between the two phases based on its relative solubility in each.[1][4] This equilibrium is quantitatively described by the Partition Coefficient (K_d) or the more practical Distribution Ratio (D) , which is the ratio of the total concentration of the analyte in the organic phase to its total concentration in the aqueous phase at equilibrium.[1][5] A high distribution ratio signifies a more efficient extraction into the organic solvent.[6] The primary driver for this partitioning is polarity. Polar solvents will preferentially dissolve polar analytes, while non-polar solvents are better suited for non-polar compounds.[2]
-
Key Factors Influencing Extraction Efficiency: Beyond the intrinsic solubility of the analyte, several experimental parameters must be controlled to maximize recovery:
-
Solvent Choice & Polarity: The most critical factor. The solvent must effectively solubilize the target compound while leaving impurities behind.[1][7]
-
Temperature & Pressure: Increasing temperature and pressure can enhance solubility and mass transfer, boosting extraction efficiency. However, this must be balanced against the thermal stability of the target compound.[1]
-
Contact Time: Sufficient time is required for the analyte to partition between the sample matrix and the solvent.[1]
-
Sample Matrix & Particle Size: The physical nature of the sample is crucial. Smaller particle sizes increase the surface area available for extraction, improving solvent penetration and efficiency.[1]
-
pH and Ionic Strength: For ionizable compounds, adjusting the pH of the aqueous phase can dramatically alter a compound's charge state and, consequently, its solubility in the organic phase.[1][8] Adding salts ("salting out") can also decrease the solubility of hydrophilic analytes in the aqueous phase, driving them into the organic solvent.[8][9]
-
Figure 1. Key factors influencing the selection of a solvent and process parameters for optimal extraction efficiency.
A Comparative Analysis of Common Extraction Solvents
The choice of solvent is a balancing act between solvating power, selectivity, safety, environmental impact, and cost.[2][7] The following table summarizes the properties of frequently used solvents, ordered by increasing polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics & Typical Applications |
| n-Hexane | 0.1 | 69 | Non-polar. Excellent for extracting oils, fats, lipids, and greases.[2][10] Often used to "defat" plant material before extracting more polar compounds.[10] |
| Dichloromethane (DCM) | 3.1 | 40 | Highly effective for a wide range of organic compounds. Its low boiling point makes it easy to remove post-extraction.[11] Used for caffeine extraction.[4] |
| Ethyl Acetate | 4.4 | 77 | Moderately polar. A good general-purpose solvent for extracting a broad range of compounds, including many phenolics and alkaloids.[10] |
| Acetone | 5.1 | 56 | Apolar aprotic solvent. Miscible with water and many organic solvents. Effective for extracting a wide range of compounds, including saponins and flavonoids.[12] |
| Ethanol | 4.3 | 78 | Polar protic solvent. A versatile and "greener" solvent effective for extracting a wide array of phytochemicals, including alkaloids, flavonoids, and glycosides.[11][13] |
| Methanol | 5.1 | 65 | Highly polar protic solvent. Often demonstrates superior extraction efficiency for a broad spectrum of polar and moderately non-polar compounds, including phenols.[14][15] |
| Water | 10.2 | 100 | The most polar and safest solvent. Ideal for extracting highly polar compounds like free amino acids and soluble sugars.[16] Its effectiveness for less polar compounds is limited.[14] |
Experimental Data: Benchmarking Solvent Performance
Theoretical principles provide a guide, but empirical data is the ultimate arbiter of solvent effectiveness. Below, we synthesize data from several studies to benchmark solvent performance in common applications.
Case Study 1: Extraction of Phenolic Compounds from Plant Material
Phenolic compounds, including flavonoids, are a major class of bioactive molecules sought from natural products. Their extraction is highly dependent on solvent polarity.
A study on olive leaves using ultrasonic-assisted extraction found that a methanol-water mixture (80:20 v/v) yielded the highest total phenolic content, while pure methanol was most effective for total flavonoids.[16] This highlights that binary solvent mixtures can be more efficient than pure solvents, as the addition of water to an organic solvent can increase the solvent's diffusivity into the plant matrix.[13] Similarly, a comparative study on Cassia siamea demonstrated that methanol was significantly more effective than water at extracting a broad spectrum of phytochemicals, including phenols, glycosides, and steroids.[14] Research on bean seeds further confirmed that while highly polar solvents like water give a high total extract yield, less polar solvents often extract higher concentrations of phenolic and flavonoid compounds.[17][18]
Table 1: Relative Efficiency of Solvents for Phenolic Compound Extraction
| Solvent System | Target Analyte Class | Relative Efficiency | Rationale & Citation |
| Methanol / Methanol-Water | Phenols, Flavonoids | Very High | Excellent polarity match for a broad range of phenolic structures. Water as a co-solvent enhances penetration.[14][16] |
| Ethanol / Ethanol-Water | Phenols, Flavonoids | High | A greener alternative to methanol with strong performance, especially for flavonoids and glycosides.[13][19] |
| Acetone / Acetone-Water | Phenols, Flavonoids | High | Effective for a range of polarities; acetone-water mixtures are particularly potent.[20] |
| Ethyl Acetate | Phenolic Compounds | Medium | Good for less polar phenolics and for fractionation of crude extracts.[10] |
| Water | Highly Polar Phenols | Low to Medium | Effective only for the most polar compounds; generally inefficient for the broad spectrum of phenolics.[14][16] |
| Hexane | Phenolic Compounds | Very Low | Used primarily to remove non-polar interferences (lipids) prior to phenolic extraction.[10] |
Case Study 2: Extraction of Non-Polar Lipids from Seeds
For non-polar compounds like oils, the principle of "like dissolves like" holds true. A study on pumpkin (Cucurbita maxima) seed oil extraction compared several solvents.
The results showed that the non-polar solvent petroleum ether gave the highest oil yield (29.59%), followed closely by the dipolar aprotic solvent acetone (27.93%).[12] Other non-polar solvents like hexane and cyclohexane also performed well. In stark contrast, the highly polar solvent ethanol extracted significantly less oil (6.46%).[12] This case study is a clear demonstration of the necessity of matching solvent polarity to the target analyte.
Modern Extraction Techniques & Greener Solvents
Concerns over the environmental impact and safety of traditional organic solvents have driven the adoption of advanced extraction technologies that often use "greener" solvents.[3][21]
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create acoustic cavitation in the solvent, which disrupts cell walls and enhances mass transfer.[20] UAE significantly reduces extraction times and solvent consumption compared to conventional methods like Soxhlet extraction.[19][22] Studies consistently show that UAE provides higher yields of bioactive compounds in a shorter time.[23]
-
Supercritical Fluid Extraction (SFE): SFE utilizes a fluid, most commonly carbon dioxide (CO2), at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[24] Supercritical CO2 is non-toxic, non-flammable, and easily removed from the final product by simple depressurization.[25] A key advantage of SFE is its "tunability." By altering the pressure and temperature, the density and solvating power of the supercritical fluid can be precisely controlled, allowing for highly selective extractions.[24] For extracting more polar compounds, a small amount of a co-solvent, such as ethanol or methanol, can be added to the supercritical CO2 to modify its polarity.[26][27]
Figure 2. Simplified workflow of a Supercritical Fluid Extraction (SFE) system using CO2.
Standardized Protocol for Determining Solvent Extraction Efficiency
To objectively compare solvents, a standardized and reproducible protocol is essential. The following methodology provides a self-validating framework for benchmarking extraction efficiency in your own lab.
Part A: Sample Preparation
-
Drying: Dry the solid sample material (e.g., plant leaves, seeds) in an oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved. This prevents water from interfering with non-polar extractions.
-
Grinding: Reduce the particle size of the dried sample using a grinder or mill. Sieve the powder to obtain a uniform and fine particle size (e.g., <500 µm). This increases the surface area for extraction.[1]
-
Homogenization: Thoroughly mix the powdered sample to ensure homogeneity.
Part B: Soxhlet Extraction (Benchmark Conventional Method)
The Soxhlet apparatus provides a rigorous, continuous extraction, making it an excellent benchmark method.[28]
-
Assembly: Set up the Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor, and a condenser.[11][28]
-
Sample Loading: Accurately weigh a known amount of the dried, ground sample (e.g., 10 g) and place it into a cellulose thimble. Place the thimble inside the extraction chamber.
-
Solvent Addition: Add the chosen solvent to the round-bottom flask (approximately 1.5 to 2 times the volume of the extractor body). Add a few boiling chips to ensure smooth boiling.
-
Extraction: Heat the flask. The solvent will vaporize, travel to the condenser, liquefy, and drip onto the sample.[28] The chamber will fill until it reaches the siphon arm, at which point the solvent containing the extract will siphon back into the flask.[29]
-
Duration: Allow the extraction to proceed for a set number of cycles or a specific duration (e.g., 6-8 hours).[29] The process is complete when the solvent in the siphon arm runs clear.
-
Repeat: Perform this entire procedure in triplicate for each solvent being tested to ensure reproducibility.
Figure 3. Experimental workflow for benchmark analysis using the Soxhlet extraction method.
Part C: Quantification
-
Solvent Removal: After extraction, remove the solvent from the round-bottom flask using a rotary evaporator under reduced pressure.[11]
-
Drying & Weighing: Dry the resulting crude extract in a vacuum oven to a constant weight.
-
Analysis (Optional but Recommended): If a specific analyte is being targeted, use an appropriate analytical technique (e.g., HPLC, GC-MS, UV-Vis Spectroscopy) to determine its concentration in the crude extract.
Part D: Calculation of Extraction Efficiency
Calculate the extraction yield as a percentage:
Yield (%) = (Weight of dry extract / Initial weight of dry sample) x 100
Compare the yields obtained with each solvent. If a specific analyte was quantified, the efficiency can be expressed as the total mass of the analyte extracted per mass of the initial sample.
Conclusion: A Framework for Rational Solvent Selection
Selecting the optimal solvent is a multi-faceted decision that extends beyond simple polarity matching. A robust selection process integrates an understanding of the analyte's chemistry, the sample matrix, and the capabilities of the extraction technology, all while considering safety and sustainability. By starting with fundamental principles and validating choices with benchmarked experimental data, researchers can develop highly efficient, reproducible, and scalable extraction protocols. The modern techniques of UAE and SFE offer powerful, greener alternatives that promise to reduce our reliance on hazardous organic solvents, paving the way for more sustainable science.
References
- Organomation. (n.d.). Solvent Extraction Techniques.
- Unacademy. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages.
- Wikipedia. (n.d.). Supercritical fluid extraction.
- Biotech Studies. (n.d.). Comparison of biochemical and antioxidant activities of ultrasonic-assisted extraction with different solvents in olive leaf.
- CHAPTER I 1.1 Introduction to solvent extraction Analytical chemistry is concerned with the chemical characterization of matter. (n.d.).
- Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
- STINER CSIR-NEIST. (n.d.). Supercritical Fluid Extractor.
- Jasco Europe. (n.d.). Principles of Supercritical Fluid Extraction.
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- 1) Solvent Extraction. (n.d.).
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- Hielscher Ultrasonics (Germany). (n.d.). Soxhlet Extraction Guide for Academic and Professional Domains.
- Alliance Chemical. (2026, February 9). The Ultimate Guide to Industrial Solvents: Applications, Selection, and Safety.
- ResearchGate. (2022, September 16). Comparison Of Ultrasound-Assisted And Conventional Solvent Extraction Techniques For Characterization Of Phenolic And Flavonoid Compounds From fresh Leaves Of Alpinia Mutica.
- JASCO Global. (2025, December 9). Principles of supercritical fluid systems (5) What is supercritical fluid extraction?.
- International Journal of Innovative Science and Research Technology. (2025, May 17). Solvent Efficiency in Phytochemical Extraction: A Comparative Study of Methanol and Water in Cassia siamea.
- Scientific.net. (2018, June 30). Comparison of Conventional and Ultrasound-Assisted Extraction Techniques for Extraction of Phenolic Compounds from Coconut Husk.
- PMC. (n.d.). Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products.
- MDPI. (2023, May 20). Comparative Study on Assisted Solvent Extraction Techniques for the Extraction of Biologically Active Compounds from Sideritis raeseri and Sideritis scardica.
- Semantic Scholar. (n.d.). Ultrasound-Assisted Extraction (UAE) of sappan wood (Caesalpinia sappan L.): Effect of solvent concentration and kinetic studies.
- Borosil Scientific. (n.d.). Soxhlet Extraction: Basics & Principle.
- YouTube. (2023, October 24). Soxhlet Extraction - A Tutorial About Setup, Function & Applications #soxhlet #extraction.
- ResearchGate. (2025, October 16). Comparative Analysis of Solvent Extraction Techniques for Isolation of Antifungal Phytoconstituents from Saussurea lappa.
- IJARST. (2018, January 15). An Analytical Study on Comparative Analysis of Solvent Systems: Analyzing.
- PeerJ. (2019, October 9). Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria.
- SciELO. (n.d.). Effect of solvent polarity on extraction yield and antioxidant properties of phytochemicals from bean (Phaseolus vulgaris) seeds.
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- Extraction Methods. (n.d.).
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Academic Journals. (2011, September 28). The influence of solvent's polarity on physicochemical properties and oil yield extracted from pumpkin (Cucurbita maxima) seed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-ethyl-1-(4-methoxyphenyl)propan-1-amine
This guide provides detailed, safety-first procedures for the proper disposal of N-ethyl-1-(4-methoxyphenyl)propan-1-amine, a compound requiring meticulous handling due to its potential hazards. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. The following protocols are synthesized from established best practices for hazardous chemical waste management and are designed to meet stringent regulatory standards.
Hazard Identification and Risk Assessment
Before handling N-ethyl-1-(4-methoxyphenyl)propan-1-amine, a thorough understanding of its hazard profile is crucial. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally similar compounds, such as 4-Methoxyphenethylamine, indicate that it should be treated as a hazardous substance.
Key Assumed Hazards:
-
Corrosive: Similar amine compounds are known to cause severe skin burns and eye damage.[1][2][3]
-
Toxicity: May be toxic if swallowed or inhaled.
-
Environmental Hazard: Discharge into the environment must be avoided.[4]
Due to these potential hazards, N-ethyl-1-(4-methoxyphenyl)propan-1-amine must be managed as hazardous waste in accordance with local, state, and federal regulations.[5][6][7]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during handling and disposal procedures. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles and a faceshield (8-inch minimum).[2][8] | To protect against splashes of the corrosive material. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[2][8] | To prevent skin contact with the corrosive and potentially toxic substance. |
| Body | Impermeable disposable gown or lab coat.[1][2] | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[4] If aerosols or vapors may be generated, a respirator with an appropriate cartridge may be necessary.[3] | To prevent inhalation of potentially toxic fumes. |
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad to contain the spill.[4][8] Do not use combustible materials like paper towels to absorb flammable substances.
-
Collect the Absorbed Material: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, labeled hazardous waste container.[8][9]
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution. The first rinse of the spill area should be collected as hazardous waste.[10]
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be disposed of as hazardous waste.[11]
Decontamination Procedure
Decontamination is a critical step to ensure the removal of residual hazardous material.
-
Initial Decontamination: Use a decontamination agent compatible with the spilled chemical and the surface. This may involve washing the area with soap and water or a specialized laboratory detergent.[12][13]
-
Rinsing: Thoroughly rinse the area with water. The initial rinseate should be collected as hazardous waste.[10]
-
Final Cleaning: Perform a final cleaning of the area.
-
Drying: Allow the area to air dry completely.
Waste Accumulation and Storage
Proper accumulation and storage of N-ethyl-1-(4-methoxyphenyl)propan-1-amine waste is essential to maintain a safe laboratory environment and comply with regulations.
Waste Container Requirements
-
Compatibility: The waste container must be compatible with the chemical. For corrosive amines, high-density polyethylene (HDPE) containers are generally suitable.[10]
-
Condition: Containers must be in good condition, free from leaks or damage.[5][7]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "N-ethyl-1-(4-methoxyphenyl)propan-1-amine," and the approximate concentration or quantity.[5][7] Do not use abbreviations or chemical formulas.[5]
-
Closure: The container must be kept tightly closed at all times, except when adding waste.[5][7] Do not leave a funnel in the container.[5]
Satellite Accumulation Areas (SAAs)
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][6][7]
-
Location: The SAA must be under the control of the operator of the process generating the waste.[5][7]
-
Segregation: Incompatible waste streams must be segregated. For example, acids should be stored separately from bases.[5][10]
-
Volume Limits: Follow regulatory limits for the maximum amount of hazardous waste that can be stored in an SAA.[6]
Disposal Procedures
The final disposal of N-ethyl-1-(4-methoxyphenyl)propan-1-amine must be conducted by a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [10][14]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of N-ethyl-1-(4-methoxyphenyl)propan-1-amine.
Caption: Workflow for the safe disposal of N-ethyl-1-(4-methoxyphenyl)propan-1-amine.
Step-by-Step Disposal Protocol
-
Waste Collection: Collect all waste streams containing N-ethyl-1-(4-methoxyphenyl)propan-1-amine, including pure unused chemical, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a properly labeled and compatible hazardous waste container.
-
Storage: Store the waste container in a designated and properly managed Satellite Accumulation Area.
-
Request Pickup: Once the container is full, or when the waste is no longer being generated, arrange for a pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][10]
-
Documentation: Complete all required waste disposal forms accurately and completely.
-
Transfer: The hazardous waste will be transported off-site by the licensed contractor for final disposal in accordance with all applicable regulations, which may include incineration or other approved methods for destroying organic chemical waste.[1]
Regulatory Compliance
All procedures for the disposal of N-ethyl-1-(4-methoxyphenyl)propan-1-amine must comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as any applicable state and local regulations.[5][15][16] For academic laboratories, specific guidelines under 40 CFR part 262, subpart K may apply.[15] If the substance is a controlled substance or analog, Drug Enforcement Administration (DEA) regulations for disposal must also be followed.[17][18][19]
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A Comprehensive Guide to Personal Protective Equipment for Handling N-ethyl-1-(4-methoxyphenyl)propan-1-amine
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. N-ethyl-1-(4-methoxyphenyl)propan-1-amine, a substituted phenethylamine, represents a class of compounds with a wide range of potential biological activities.[1] Due to the limited availability of specific safety data for this particular molecule, this guide provides a comprehensive framework for selecting and using personal protective equipment (PPE). The recommendations herein are grounded in the principles of managing chemicals with unknown toxicity and the known hazard profiles of structurally similar compounds.
The foundational principle of laboratory safety is risk minimization. The American Chemical Society (ACS) advocates for the RAMP methodology: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[2][3] This guide will focus on the "Minimize the risks" aspect through the proper selection and use of PPE.
Hazard Recognition and Risk Assessment: An Inferential Approach
Given the absence of a specific Safety Data Sheet (SDS) for N-ethyl-1-(4-methoxyphenyl)propan-1-amine, we must infer potential hazards from its chemical structure. It is a secondary amine and a phenethylamine derivative.[1]
-
Amine Group: Amines can be corrosive and irritants to the skin and respiratory tract.[4][5] They can also be absorbed through the skin.
-
Phenethylamine Backbone: Substituted phenethylamines are a broad class of compounds, many of which are psychoactive and can have potent physiological effects.[1][6] While the specific toxicological properties of this compound are unknown, it is prudent to assume it may have biological activity.
-
4-methoxyphenyl Group: The methoxy group itself is generally of low toxicity, but the overall properties of the molecule are determined by the combination of its functional groups.[7]
Based on this structural analysis, the primary risks during handling are:
-
Dermal contact: Leading to potential skin irritation, sensitization, or systemic absorption.
-
Inhalation: Of aerosols or vapors, which could cause respiratory irritation or systemic toxic effects.
-
Ocular contact: Causing irritation or serious eye damage.
-
Ingestion: Leading to potential toxic effects.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is essential to create multiple barriers between the researcher and the chemical.
A flame-resistant lab coat is the minimum requirement for working in a laboratory setting.[8][9] For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. It is crucial that the lab coat is fully buttoned and fits properly.[10]
Given that skin contact is a significant route of exposure, glove selection is critical. Disposable nitrile gloves are a common choice in laboratories and offer protection against incidental splashes of a wide range of chemicals.[9][11] However, for sustained contact or when handling larger quantities, a more robust glove system is necessary.
Recommended Gloving Practice:
| Scenario | Primary Glove | Secondary Glove (Optional) | Rationale |
| Low-Risk Operations (e.g., weighing small quantities in a fume hood) | Disposable Nitrile Gloves | N/A | Provides basic protection against incidental contact. |
| High-Risk Operations (e.g., synthesis, purification, handling large volumes) | Heavy-duty Butyl or Viton Gloves | Disposable Nitrile Gloves (as an under-glove) | Offers superior chemical resistance for extended periods. The under-glove provides protection in case the outer glove is breached. |
| Handling Chemicals of Unknown Toxicity | Silver Shield®/4H® (laminate) gloves | Nitrile or Neoprene Gloves (as an over-glove) | Provides the broadest possible chemical resistance when specific breakthrough data is unavailable.[8] |
Always inspect gloves for any signs of degradation or perforation before use. Promptly remove and replace any gloves that are contaminated. Wash hands thoroughly after removing gloves.[10]
Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times when handling N-ethyl-1-(4-methoxyphenyl)propan-1-amine.[8][9] Safety glasses with side shields do not provide adequate protection against chemical splashes.
For procedures with a significant risk of splashing, such as when working with larger volumes or under pressure, a face shield should be worn in addition to chemical splash goggles.[8]
All work with N-ethyl-1-(4-methoxyphenyl)propan-1-amine should be conducted in a certified chemical fume hood to minimize the inhalation of vapors or aerosols.[12] If engineering controls like a fume hood are not feasible or sufficient to maintain exposure below acceptable limits (which are undefined for this compound), respiratory protection is required.
The use of a respirator necessitates a formal respiratory protection program, including medical evaluation, fit testing, and training, as mandated by OSHA.[11] For a compound with unknown inhalation toxicity, an air-purifying respirator with organic vapor cartridges would be the minimum requirement. In situations with a higher potential for exposure, a powered air-purifying respirator (PAPR) or a supplied-air respirator may be necessary.[13]
Operational and Disposal Plans
Caption: Waste disposal pathway for N-ethyl-1-(4-methoxyphenyl)propan-1-amine.
Do not dispose of this chemical down the drain. [4]Amine-containing waste should be segregated from other waste streams, particularly acidic waste, to prevent a potentially vigorous reaction. [14]Follow all institutional and local regulations for hazardous waste disposal. [5]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [15]* Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention. [16]* Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [16] Familiarize yourself with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers, before beginning any work. [2] By adhering to these stringent PPE and handling protocols, researchers can effectively minimize the risks associated with handling N-ethyl-1-(4-methoxyphenyl)propan-1-amine and maintain a safe laboratory environment.
References
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American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
